1H-Indol-2-ylboronic acid
Description
BenchChem offers high-quality 1H-Indol-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USASUEYARBQNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626550 | |
| Record name | 1H-Indol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220396-46-3 | |
| Record name | 1H-Indol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1H-Indol-2-ylboronic Acid
Executive Summary
1H-Indol-2-ylboronic acid (CAS 143369-93-7) is a high-value heterocyclic building block used in the synthesis of indole-functionalized small molecules, particularly in medicinal chemistry for kinase inhibitors and CNS-active agents. However, its utility is frequently compromised by its inherent instability—specifically its rapid protodeboronation under the basic aqueous conditions typical of Suzuki-Miyaura cross-couplings.
This technical guide provides a comprehensive physicochemical profile of the reagent, elucidates the mechanism of its decomposition, and establishes field-proven protocols to maximize synthetic success. It moves beyond standard data sheets to offer a "handling manual" for researchers navigating the challenges of C2-indolyl metallation.
Molecular Identity & Physicochemical Baseline
While often listed in catalogs as a standard reagent, 1H-Indol-2-ylboronic acid exhibits significant physicochemical volatility compared to its C3-isomer or phenylboronic acid analogs.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (1H-Indol-2-yl)boronic acid | |
| CAS Number | 143369-93-7 | Note:[1][2][3][4][5][6][7] CAS 475102-13-7 refers to the N-Boc protected derivative. |
| Molecular Weight | 160.97 g/mol | |
| Appearance | Beige to light brown solid | Darkens upon oxidation/decomposition. |
| Melting Point | Decomposes >110°C | Free acid rarely exhibits a clean MP; N-Boc derivatives melt ~112-116°C. |
| Solubility | DMSO, DMF, MeOH, Acetone | Poor solubility in water and non-polar hydrocarbons (Hexane). |
| pKa (Acid) | ~8.8 (Boronic -OH) | Critical: Indole C3 protonation occurs at much lower pH, triggering decomposition. |
| Storage | -20°C, Inert Atmosphere | Hygroscopic and prone to oxidative deboronation. |
Stability Profile: The Protodeboronation Challenge
The primary failure mode when using 1H-Indol-2-ylboronic acid is protodeboronation . Unlike phenylboronic acids, 2-heteroaryl boronates are electronically predisposed to hydrolytic C-B bond cleavage.
Mechanistic Insight
The indole ring is electron-rich. In the presence of water and heat (or mild acid), the C3 position acts as a nucleophile, accepting a proton. This disrupts aromaticity and creates a Wheland intermediate (indolenine species) that rapidly ejects the boron moiety to restore aromaticity, yielding unsubstituted indole.
Diagram 1: Protodeboronation Mechanism
The following diagram illustrates the decomposition pathway that researchers must avoid.
Caption: Mechanism of acid/base-mediated protodeboronation. The electron density at C3 facilitates protonation, leading to rapid loss of the boronic acid group.
Synthetic Reactivity & Optimization Protocols
To successfully couple 1H-Indol-2-ylboronic acid, one must suppress the C3-protonation pathway described above. This requires specific modifications to standard Suzuki-Miyaura protocols.
Strategy A: N-Protection (Recommended)
Masking the indole nitrogen with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Tos (Tosyl) significantly reduces the electron density at C3, thereby retarding protodeboronation.
-
Reagent: Use N-Boc-indole-2-boronic acid (CAS 475102-13-7) instead of the free acid.
-
Benefit: Increases half-life in aqueous base from minutes to hours.
Strategy B: Anhydrous / Rapid Coupling
If the free acid must be used (e.g., to avoid a deprotection step), eliminate water or reduce reaction time.
-
Solvent System: Switch from Dioxane/H2O to anhydrous DMF or Dioxane with CsF (Cesium Fluoride) as the base.
-
Heating: Use Microwave Irradiation (100-120°C for 10-30 min) to outcompete the decomposition rate.
Experimental Protocol: Optimized Suzuki Coupling
This protocol uses the N-Boc protected derivative to ensure reproducibility.
Materials:
-
1-(tert-Butoxycarbonyl)-1H-indol-2-ylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)[6]
-
Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 / XPhos
-
K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Step-by-Step Workflow:
-
Charge: Add aryl bromide, boronic acid, and base to a reaction vial equipped with a magnetic stir bar.
-
Inert: Evacuate and backfill with Argon (3 cycles). Add Pd catalyst under positive Argon flow.
-
Solvate: Add degassed Dioxane/Water mixture via syringe.
-
React: Heat to 80°C (oil bath) or 100°C (Microwave). Monitor by LC-MS.
-
Note: If using the free acid, limit heating to 60°C and check progress every 30 mins.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (if Boc used): Treat purified product with TFA/DCM (1:4) at RT for 1 hour to reveal the free indole.
Diagram 2: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal coupling route based on substrate stability and reagent choice.
Applications in Drug Discovery[3]
The 1H-Indol-2-yl moiety is a privileged pharmacophore. Unlike the naturally occurring C3-substituted indoles (e.g., Tryptophan, Serotonin), C2-substituted indoles often serve as:
-
Allosteric Modulators: Inducing conformational changes in G-protein coupled receptors (GPCRs).
-
Kinase Inhibitors: The C2-aryl bond provides a rigid vector to access hydrophobic pockets in ATP-binding sites.
-
Fluorescent Probes: Extended conjugation at C2 alters the photophysical properties, useful for biological imaging.
Key Precaution: When designing libraries around this scaffold, avoid storing stock solutions of the boronic acid in wet DMSO for prolonged periods. Fresh preparation or the use of pinacol esters is mandatory for reliable HTS (High-Throughput Screening) data.
References
-
PubChem. (2025).[8] 1H-Indol-2-ylboronic acid (Compound CID 22567358).[8] National Library of Medicine. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Cubinak, M., et al. (2019). Indolylboronic Acids: Preparation and Applications.[4][9] Molecules, 24(19), 3523. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid | 475102-14-8 [sigmaaldrich.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 1H-Indol-2-ylboronic acid | C8H8BNO2 | CID 22567358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 1H-Indol-2-ylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors. 1H-Indol-2-ylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the stability of 1H-Indol-2-ylboronic acid, recommended storage and handling protocols, and the implications of its degradation on synthetic outcomes.
The Chemical Nuances of 1H-Indol-2-ylboronic acid: A Double-Edged Sword
1H-Indol-2-ylboronic acid is a member of the heteroaryl boronic acid family, a class of compounds celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The indole moiety, a privileged scaffold in medicinal chemistry, imparts unique electronic properties to the boronic acid. However, the very features that make this reagent synthetically attractive also render it susceptible to degradation.
The electron-rich nature of the indole ring, coupled with the inherent Lewis acidity of the boronic acid group, creates a molecule prone to several degradation pathways. Understanding these pathways is the first step toward mitigating them.
Key Degradation Pathways: The Unseen Saboteurs
The stability of 1H-Indol-2-ylboronic acid is primarily challenged by three main degradation routes: protodeboronation, oxidation, and the formation of boroxines.
Protodeboronation: The Insidious Loss of Functionality
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often the most significant contributor to the degradation of heteroaryl boronic acids, particularly those with electron-rich aromatic systems. For 1H-Indol-2-ylboronic acid, this results in the formation of indole, a non-productive byproduct in coupling reactions. The generally accepted mechanism involves the protonation of the carbon atom attached to boron, facilitated by water or other protic species.
Oxidation: A Reaction with Air
Like many boronic acids, 1H-Indol-2-ylboronic acid is susceptible to oxidation, particularly in the presence of air (oxygen). This process can lead to the formation of 2-hydroxyindole and boric acid. The indole ring itself can also be susceptible to oxidation, leading to a complex mixture of degradation products. This sensitivity to air necessitates handling under an inert atmosphere.
Boroxine Formation: The Trimerization Trap
In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon the addition of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid in subsequent reactions. The equilibrium between the boronic acid and its boroxine is highly dependent on the presence of water.
Recommended Storage and Handling Protocols: A System for Success
To preserve the integrity of 1H-Indol-2-ylboronic acid, stringent storage and handling procedures are essential. These protocols are designed to create a self-validating system where the material's purity is maintained from receipt to reaction.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | Reduces the rate of all degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation by atmospheric oxygen. |
| Moisture | Tightly sealed container in a dry environment[1][3] | Minimizes hydrolysis and subsequent protodeboronation. |
| Light | Amber vial or stored in the dark[3] | The indole moiety can be light-sensitive, leading to decomposition. |
Handling Procedures
When working with 1H-Indol-2-ylboronic acid, the following practices should be observed:
-
Inert Atmosphere: All manipulations, including weighing and transferring, should be performed under an inert atmosphere, preferably within a glovebox. If a glovebox is unavailable, use of Schlenk line techniques is a viable alternative.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use to prevent moisture-induced degradation.[4]
-
Minimal Exposure: Minimize the time the compound is exposed to ambient conditions. Weigh out the required amount quickly and reseal the container promptly.
-
Solvent Choice: Use anhydrous solvents for preparing solutions of the boronic acid.
Analytical Assessment of Stability: A Prerequisite for Reliable Results
Regularly assessing the purity of 1H-Indol-2-ylboronic acid is crucial, especially for material that has been stored for an extended period or has been handled multiple times.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the degradation of 1H-Indol-2-ylboronic acid. A reversed-phase method can effectively separate the parent compound from its non-polar degradation product, indole.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can provide a quick assessment of purity. The presence of signals corresponding to indole is a clear indicator of protodeboronation. For a more rigorous assessment, quantitative NMR (qNMR) can be employed.[5][6][7] ¹¹B NMR is also a valuable tool for characterizing boronic acids and their derivatives, with the boronic acid and its corresponding boroxine exhibiting distinct chemical shifts.[8][9]
Impact on Synthetic Applications: The Case of Suzuki-Miyaura Coupling
The quality of 1H-Indol-2-ylboronic acid has a direct impact on the efficiency and outcome of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Reduced Yields
Degradation of the boronic acid to indole directly reduces the amount of active reagent available for the coupling reaction, leading to lower yields of the desired product.
Complicated Purifications
The presence of indole and other degradation byproducts in the reaction mixture can complicate the purification of the final product, often requiring additional chromatographic steps.
Protocol for Suzuki-Miyaura Coupling with 1H-Indol-2-ylboronic acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
1H-Indol-2-ylboronic acid (freshly assessed for purity)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 1H-Indol-2-ylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Troubleshooting:
-
Low Conversion: If the reaction stalls or gives low conversion, consider the possibility of boronic acid degradation. Using a freshly opened bottle or a recently purified batch is recommended. Increasing the excess of the boronic acid may also be beneficial.
-
Formation of Indole: If significant amounts of indole are observed, it is a strong indication of protodeboronation. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Boronic Acid: The formation of 2,2'-biindole can occur, especially in the presence of oxygen or certain palladium species.[10] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.
Conclusion: Proactive Measures for Predictive Synthesis
The stability of 1H-Indol-2-ylboronic acid is a critical parameter that dictates its successful application in organic synthesis. By understanding its degradation pathways and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. A proactive approach to stability assessment and careful execution of reactions will ultimately lead to more reliable and reproducible synthetic outcomes, accelerating the pace of discovery in drug development and materials science.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Thomas, A. A., & Soule, J. F. (2018). The Heck–Mizoroki Reaction. In Organic Reactions (pp. 1-23).
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Pauls, J., & Johnson, S. A. (2017). Quantitative 11B NMR Spectroscopy for the Analysis of Boronic Acids and Their Derivatives. Organometallics, 36(15), 2963–2972.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Reddy, G. S., & Kumar, A. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4735-4742.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Cammidge, A. N., & Creton, I. (2009). On the deboronation of arylboronic acids. Tetrahedron Letters, 50(48), 6727–6730.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids with Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
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- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
A Comprehensive Technical Guide to the Safe Handling of 1H-Indol-2-ylboronic Acid
Introduction: The Utility and Challenges of 1H-Indol-2-ylboronic Acid in Modern Synthesis
1H-Indol-2-ylboronic acid is a pivotal reagent in contemporary organic synthesis, particularly valued for its role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures essential for drug discovery and materials science.[1][2] The indole motif, a privileged scaffold in medicinal chemistry, can be readily incorporated into target molecules using this versatile building block.[1] However, the reactivity that makes 1H-Indol-2-ylboronic acid so valuable also presents specific handling and safety challenges. Boronic acids, as a class, can exhibit instability, and their safe management is paramount to ensuring both experimental success and, more importantly, the well-being of laboratory personnel.[3]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the safe and effective handling of 1H-Indol-2-ylboronic acid. It moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles that dictate these precautions. By understanding the "why" behind each recommendation, scientists can cultivate a proactive safety culture and mitigate risks effectively.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 1H-Indol-2-ylboronic acid is the foundation of safe laboratory practice. While generally considered to have low toxicity, it is crucial to recognize its specific hazard classifications.[1]
1.1. GHS Hazard Profile
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 1H-Indol-2-ylboronic acid, the following classifications are typically assigned:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |
Source: Consolidated data from supplier Safety Data Sheets.[4][5][6]
Causality Insight: The irritant nature of boronic acids stems from their Lewis acidic character and their ability to interact with biological nucleophiles, such as amino and hydroxyl groups in proteins, leading to cellular disruption. The fine, dusty nature of the solid compound increases the risk of inhalation and subsequent respiratory irritation.
1.2. Physicochemical Properties and Stability Considerations
Understanding the physical and chemical properties of 1H-Indol-2-ylboronic acid is critical for anticipating its behavior under various laboratory conditions.
| Property | Value | Significance for Handling |
| Molecular Formula | C₈H₈BNO₂ | |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [6][7] Fine powder can be easily aerosolized. |
| Melting Point | 170-175 °C | [7] Relatively high melting point, stable at room temperature. |
| Solubility | Soluble in organic solvents. | Incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9] |
| Stability | Air and light sensitive.[8][9] Can undergo protodeboronation, especially under acidic or heated conditions.[2][10] | Dictates storage and handling procedures to prevent degradation. |
Expertise in Action: The Challenge of Protodeboronation
A significant challenge in working with many boronic acids, including 1H-Indol-2-ylboronic acid, is their susceptibility to protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent. This process can be accelerated by the presence of moisture, acid, or heat. The instability of the C-B bond in certain contexts necessitates careful control of reaction conditions and may require the use of protected forms of the boronic acid, such as pinacol esters, to enhance stability.[11]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to 1H-Indol-2-ylboronic acid.
2.1. Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of solid 1H-Indol-2-ylboronic acid, including weighing and transferring, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of fine powders.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.
2.2. Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[13]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger scale operations or when there is a significant risk of spillage, a chemically resistant apron is also recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12]
The following diagram illustrates the logical flow of selecting and using PPE:
Caption: Workflow for PPE selection and use.
Section 3: Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is critical for both safety and experimental reproducibility.
3.1. Prudent Practices for Weighing and Transferring
The primary risk during the handling of solid 1H-Indol-2-ylboronic acid is the generation and inhalation of dust.
Step-by-Step Protocol for Weighing:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boat, container for the measured solid) within the fume hood.
-
Tare the Balance: If the analytical balance is not in the fume hood, place a clean, tared container on the balance.
-
Transfer in Fume Hood: Carefully open the stock bottle of 1H-Indol-2-ylboronic acid inside the fume hood. Use a clean spatula to transfer an approximate amount of the solid to the tared container. Minimize any disturbance that could create dust.
-
Seal and Weigh: Securely close the stock bottle. Carefully transport the sealed, tared container to the analytical balance for an accurate measurement.
-
Clean-up: Any minor spills within the fume hood should be immediately cleaned up with a damp cloth or paper towel to prevent dust generation.
3.2. Storage and Segregation
Proper storage is crucial to maintain the integrity of 1H-Indol-2-ylboronic acid and to prevent hazardous interactions.
-
Temperature: Store in a cool, dry, and well-ventilated area.[8] Some suppliers recommend refrigeration or storage at -20°C to prolong shelf life and minimize degradation.[4][6][8]
-
Atmosphere: Due to its air sensitivity, it is best stored under an inert atmosphere, such as nitrogen or argon.[8][9]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]
-
Incompatible Materials: Segregate 1H-Indol-2-ylboronic acid from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[8][9]
The decision-making process for proper storage is outlined below:
Caption: Decision-making for proper storage.
Section 4: Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
4.1. Spill Response
-
Minor Spills (Solid): In a fume hood, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[14] Clean the area with a damp cloth.
-
Major Spills: Evacuate the area and prevent entry. Contact the appropriate emergency response team.
4.2. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9][12] |
Conclusion: A Culture of Safety
The responsible use of 1H-Indol-2-ylboronic acid is predicated on a comprehensive understanding of its properties and potential hazards. By integrating the principles and protocols outlined in this guide—from meticulous risk assessment and the diligent use of controls to prepared emergency responses—researchers can confidently and safely harness the synthetic power of this important reagent. Ultimately, a proactive and informed approach to safety is not a barrier to scientific progress but an essential component of it.
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An In-depth Technical Guide to the Fundamental Reactivity Patterns of 1H-Indol-2-ylboronic Acid
This guide provides an in-depth exploration of 1H-Indol-2-ylboronic acid, a versatile and pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles governing the reactivity of this important reagent. We will dissect its synthesis, stability, and its application in cornerstone reactions, providing the causal insights necessary for robust experimental design and troubleshooting.
Introduction: The Privileged Indole Scaffold and the Rise of its Boronic Acid Derivative
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its presence in a vast array of biologically active natural products, such as serotonin and melatonin, and synthetic pharmaceuticals has cemented its importance.[1][2] Consequently, methods for the precise functionalization of the indole core are of paramount importance. Among the tools available, indolylboronic acids have emerged as exceptionally useful intermediates due to their stability, low toxicity, and broad reactivity profile in cross-coupling reactions.[1][2][3]
1H-Indol-2-ylboronic acid, in particular, offers a direct route to C2-substituted indoles, a motif of significant interest. This guide focuses on the core reactivity patterns of this specific isomer, providing a foundational understanding for its strategic deployment in complex molecule synthesis.
Physicochemical Properties
A clear understanding of the fundamental properties of 1H-Indol-2-ylboronic acid is critical for its handling, storage, and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 220396-46-3 | [4][5] |
| Molecular Formula | C₈H₈BNO₂ | [4][5] |
| Molecular Weight | 160.97 g/mol | [4][5] |
| Appearance | Off-white to light yellow powder | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
Synthesis of 1H-Indol-2-ylboronic Acid: Strategic Considerations
The accessibility of 1H-Indol-2-ylboronic acid is a key enabler of its widespread use. Several synthetic strategies have been developed, each with distinct advantages depending on the available starting materials and desired scale.
Lithiation-Borylation Sequences
A classical and reliable method involves the directed ortho-metalation of an N-protected indole, followed by quenching with a trialkyl borate.
-
Causality: The N-protecting group (e.g., Boc, Ts) is crucial as it enhances the acidity of the C2-proton, facilitating its selective deprotonation by a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA).[1] The resulting C2-lithiated indole is a potent nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid. The requirement of a directing group and strong organolithium bases are key considerations for substrate scope and functional group tolerance.
Transition-Metal-Catalyzed C-H Borylation
More contemporary approaches leverage transition-metal catalysis for the direct C-H borylation of the indole core, offering a more atom-economical route.
-
Catalytic Systems: Platinum and Nickel catalysts have demonstrated high selectivity for the C2 position.[1] For instance, reacting an N-substituted indole with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable platinum or nickel catalyst can yield the C2-borylated pinacol ester, which can then be hydrolyzed.[1]
-
Expert Insight: The choice of catalyst and ligand system is paramount for controlling regioselectivity. The indole nucleus possesses multiple C-H bonds with varying reactivity, and directing the borylation specifically to the C2 position over the often more reactive C3 position is a significant challenge overcome by these specific catalytic systems.[7] This direct functionalization avoids the pre-installation of directing groups or halides, streamlining the synthetic sequence.
The Critical Challenge: Stability and Protodeboronation
The single most important consideration when working with arylboronic acids, including 1H-indol-2-ylboronic acid, is the potential for protodeboronation. This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the parent indole and a reduction in the yield of the desired coupled product.[8]
Caption: The competitive protodeboronation pathway.
-
Mechanistic Underpinnings: Protodeboronation is essentially a protonolysis reaction that can be catalyzed by acid, base, or even certain transition metals.[8][9] The propensity for this reaction is highly dependent on the reaction conditions—particularly pH, temperature, and solvent—and the electronic properties of the boronic acid itself.[8] Electron-rich heteroarylboronic acids, like the indole-2-yl derivative, can be particularly susceptible.
-
Practical Implications: In the context of a cross-coupling reaction, the rate of productive coupling must significantly outpace the rate of protodeboronation. Experimental design must actively mitigate this side reaction. This includes the careful selection of a base that is strong enough to promote the catalytic cycle but not so harsh as to accelerate protodeboronation, minimizing reaction times, and using anhydrous solvents where appropriate.
Core Reactivity Pattern I: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of 1H-Indol-2-ylboronic acid, enabling the formation of C(sp²)-C(sp²) bonds to construct 2-arylindoles.[6][10] These structures are foundational in many pharmaceutical agents and organic materials.[6]
The Catalytic Cycle: A Self-Validating System
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.
Caption: The Palladium-catalyzed Suzuki-Miyaura cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 1H-Indol-2-ylboronic acid with an aryl bromide.
Materials:
-
1H-Indol-2-ylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[12]
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)[12]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)[12]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 1H-Indol-2-ylboronic acid, the aryl bromide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent choice is critical; polar aprotic solvents like dioxane or DMF are common as they solubilize both organic and inorganic reagents.[12] The presence of water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation: Influence of Reaction Parameters
| Parameter | Rationale & Impact | Typical Choices |
| Catalyst | The choice of Pd source and ligand dictates reactivity and stability. Ligands stabilize the Pd center and modulate its electronic and steric properties. | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + ligand (e.g., SPhos) |
| Base | Activates the boronic acid to the boronate. Base strength can influence reaction rate and the extent of side reactions like protodeboronation. | K₂CO₃, Cs₂CO₃, K₃PO₄[12] |
| Solvent | Affects solubility of reagents, catalyst stability, and reaction kinetics. Biphasic systems (e.g., Dioxane/H₂O) are highly effective.[12] | Dioxane/H₂O, THF/H₂O, DMF, Toluene |
| Temperature | Increases reaction rate but can also accelerate catalyst decomposition and protodeboronation. | 80 - 120 °C |
Core Reactivity Pattern II: The Chan-Lam Coupling
While the Suzuki-Miyaura reaction is the workhorse for C-C bond formation, the Chan-Lam coupling provides a powerful and complementary method for forging carbon-heteroatom (C-N, C-O, C-S) bonds.[13][14] This copper-catalyzed reaction couples boronic acids with amines, phenols, and thiols, often under remarkably mild conditions.[13][14]
The Copper-Catalyzed Mechanism
The Chan-Lam coupling operates via a distinct mechanism from its palladium-catalyzed counterpart.[13]
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An In-Depth Technical Guide to 1H-Indol-2-ylboronic Acid for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 1H-Indol-2-ylboronic acid, a critical reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and applications, with a focus on enabling advanced molecular construction.
Core Compound Identification and Properties
Chemical Identity
1H-Indol-2-ylboronic acid is a heterocyclic building block featuring an indole nucleus functionalized with a boronic acid group at the 2-position. This specific arrangement of functional groups makes it a valuable precursor, particularly in carbon-carbon bond-forming reactions.
-
Molecular Formula : C₈H₈BNO₂[1]
-
IUPAC Name : 1H-indol-2-ylboronic acid[4]
-
Synonyms : Indol-2-ylboronic acid[1]
Molecular Structure and Physicochemical Data
The molecular structure consists of a bicyclic indole ring system with a B(OH)₂ group attached to the carbon atom at position 2.
-
InChI Key : USASUEYARBQNBM-UHFFFAOYSA-N[4]
A summary of its key physicochemical properties is presented below. These parameters are essential for designing reaction conditions and ensuring proper handling and storage.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [5] |
| Topological Polar Surface Area (TPSA) | 56.25 Ų | [1] |
| logP | -0.1523 | [1] |
Synthesis of Indolylboronic Acids: Mechanistic Considerations
The synthesis of indolylboronic acids is a well-established area of organic chemistry, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials. A prevalent and effective strategy involves the lithiation of an indole derivative followed by quenching with a trialkyl borate.
A common approach is the ortho-lithiation of a protected indole, which leverages a directing group to achieve regioselectivity. This method avoids the need for multiple steps like halogenation followed by a bromine-lithium exchange.[6] For instance, an N-protected indole can be treated with a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to selectively deprotonate the C2 position, followed by reaction with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.
Another powerful technique is the transition-metal-catalyzed C-H borylation of indoles.[6][7][8] Iridium-catalyzed reactions, for example, can directly convert a C-H bond on the indole ring to a C-B bond with high efficiency and regioselectivity, offering a more atom-economical approach compared to traditional methods.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
1H-Indol-2-ylboronic acid is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[9] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry and materials science due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[6][10]
The indole motif is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional organic materials.[7][11] Consequently, the ability to functionalize the indole core by creating new carbon-carbon bonds is of paramount importance in drug discovery and development. 1H-Indol-2-ylboronic acid serves as the nucleophilic partner in this coupling, reacting with various electrophiles such as aryl, vinyl, or alkyl halides and triflates.[6][12]
Mechanistic Workflow of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[10]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, foundational protocol for the Suzuki-Miyaura coupling of an aryl bromide with 1H-Indol-2-ylboronic acid. It is intended as a starting point for optimization, as the ideal conditions can vary based on the specific substrates used.[13]
Materials and Reagents
-
1H-Indol-2-ylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)[13]
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)[13][14]
-
Solvent system: Degassed 1,4-dioxane and deionized water (e.g., 4:1 v/v)[13]
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry reaction vessel (e.g., a Schlenk flask), add 1H-Indol-2-ylboronic acid, the aryl bromide, and the base.[13]
-
Catalyst Addition : Add the selected palladium catalyst to the vessel.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13]
-
Solvent Addition : Add the degassed solvent mixture via syringe. The total volume should be sufficient to achieve a practical concentration, typically around 0.1 M with respect to the limiting reagent.[13]
-
Reaction : Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst.[13]
-
Monitoring : Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.
Causality and Experimental Choices
-
Inert Atmosphere : The Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
-
Base : The base plays a critical role in activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[10] The choice of base can significantly impact the reaction rate and yield.
-
Solvent : A mixture of an organic solvent like dioxane or THF with water is commonly used.[13] The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase is often necessary to dissolve the inorganic base and promote the formation of the active boronate.[13]
Safety and Handling
1H-Indol-2-ylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2][5]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][5]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage : Due to its sensitivity, the compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C.[2][5]
Conclusion
1H-Indol-2-ylboronic acid is an indispensable tool for the synthesis of complex molecules bearing the indole scaffold. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of C-C bonds, making it a highly valuable reagent for drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its successful application in advanced research and development.
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Methodological & Application
The Strategic Application of 1H-Indol-2-ylboronic Acid in Modern Medicinal Chemistry: Advanced Protocols and Application Notes
Introduction: The Privileged Indole Scaffold and the Rise of 2-Substituted Analogs
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole motif is a recurring theme in biologically active molecules.[1] In recent years, the functionalization of the C2 position of the indole ring has emerged as a particularly fruitful strategy for the discovery of novel therapeutics. This has been largely driven by the development of robust synthetic methodologies, among which the use of 1H-Indol-2-ylboronic acid as a versatile building block has become paramount.[3][4]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1H-Indol-2-ylboronic acid. We will delve into the causality behind its application, provide detailed, field-proven protocols for its use in the synthesis of 2-substituted indoles, and explore case studies that highlight its impact on medicinal chemistry programs.
Core Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Compounds
1H-Indol-2-ylboronic acid is a stable, non-toxic, and readily available reagent that serves as a linchpin in the synthesis of a diverse array of 2-substituted indole derivatives.[3] Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction .[3][5] This reaction allows for the efficient formation of a carbon-carbon bond between the C2 position of the indole and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of potential drug candidates.[6]
The resulting 2-aryl and 2-heteroaryl indoles have demonstrated a wide spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: Many 2-substituted indoles have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[7][8]
-
Receptor Antagonism: This class of compounds has shown significant promise as antagonists for G-protein coupled receptors (GPCRs), such as the prostaglandin E2 receptor subtype 1 (EP1), which is implicated in pain and inflammation.[9][10][11][12][13][14]
-
Antiviral and Antimicrobial Agents: The 2-substituted indole scaffold has been explored for the development of novel antiviral (e.g., HIV fusion inhibitors) and antimicrobial agents.
The strategic advantage of employing 1H-Indol-2-ylboronic acid lies in the ability to systematically and efficiently modify the 2-position of the indole ring. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]
The Suzuki-Miyaura Coupling: A Detailed Mechanistic Overview and Practical Considerations
The Suzuki-Miyaura reaction is the cornerstone of 1H-Indol-2-ylboronic acid chemistry. A fundamental understanding of its mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and its associated ligands is critical. For electron-rich indoles and electron-poor aryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the oxidative addition step and stabilize the active Pd(0) species.
-
Base: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[15] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the solvent and the sensitivity of the substrates.
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is essential for efficient reaction.[5] Biphasic systems, such as dioxane/water or THF/water, are commonly employed.[5] The aqueous phase is vital for dissolving the base and facilitating the formation of the active boronate.[5]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 1H-Indol-2-ylboronic acid with an Aryl Bromide
This protocol is a standard and widely applicable method for the synthesis of 2-arylindoles.
Materials:
-
1H-Indol-2-ylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 1H-Indol-2-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. General workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical starting points for the optimization of the Suzuki-Miyaura coupling of 1H-Indol-2-ylboronic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Toluene/H₂O (10:1) with PTC |
| Temperature | 90 °C | 80 °C | 110 °C |
PTC: Phase Transfer Catalyst
Case Study: Synthesis of a GPR40 Agonist Precursor
To illustrate the practical application of 1H-Indol-2-ylboronic acid, we consider the synthesis of 2-arylindoles that are precursors to potent GPR40 agonists, a class of drugs for the treatment of type 2 diabetes.[2] The synthesis of these complex molecules can be significantly streamlined by employing a C2-selective arylation of an indole intermediate, which can be achieved using 1H-Indol-2-ylboronic acid or by an in-situ generation and reaction of the corresponding boronic acid.[2] This approach avoids lengthy multi-step procedures that start from pre-functionalized anilines.[2]
Conclusion: A Versatile Tool for Drug Discovery
1H-Indol-2-ylboronic acid has proven to be an invaluable tool in the medicinal chemist's arsenal. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient pathway to a vast array of 2-substituted indoles. The ability to rapidly generate and test analogs with diverse functionalities at the C2 position has accelerated the discovery of novel drug candidates targeting a range of diseases. As our understanding of the nuances of palladium-catalyzed cross-coupling reactions continues to grow, so too will the applications of this versatile and powerful building block.
References
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Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. ResearchGate.[Link]
-
Khan, I., Zaib, S., Batool, S., Ibrar, A., Mehsud, S., Saeed, A., & Iqbal, J. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(7), 1733. [Link]
-
Wang, C., Feng, Y., & Zhang, Y. (2019). Synthesis of Highly Substituted 2-Arylindoles via Copper-Catalyzed Coupling of Isocyanides and Arylboronic Acids. Organic Letters, 21(15), 5943-5947. [Link]
-
Butters, M., & Wildsmith, A. J. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 20(44), 14246-14256. [Link]
-
Bill, K., & Lund, B. A. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(36), 8439-8442. [Link]
-
Hill, Z. B., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 7(10), 2946-2961. [Link]
-
Boyce, S., et al. (2011). Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A. British Journal of Clinical Pharmacology, 73(3), 361-370. [Link]
-
Kim, J., et al. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Chemical Communications, 57(73), 9208-9211. [Link]
-
Ganesh, T., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science, 5(2), 105-117. [Link]
-
Boyce, S., et al. (2012). Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A. PubMed.[Link]
-
Hill, Z. B., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate.[Link]
-
Kim, J., et al. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing.[Link]
-
Nagasawa, A., et al. (2007). Discovery of new chemical leads for selective EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3583-3587. [Link]
-
Kim, J., et al. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate.[Link]
-
ChemAIRS. (2023). Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. ChemAIRS.[Link]
-
Hill, Z. B., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC.[Link]
-
Various Authors. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Request PDF.[Link]
-
Unknown Author. (2023). Synthetic route to target compounds. ResearchGate.[Link]
-
Naganawa, A., et al. (2006). Discovery of selective antagonists for prostaglandin E2 receptor subtype EP1. Abstracts of Papers of the American Chemical Society, 231.[Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]
-
Chen, S. T., et al. (2024). [Research advances of prostaglandin E2 receptor 1 (EP1)]. Sheng li xue bao : [Acta physiologica Sinica], 76(1), 105–118. [Link]
-
CAS. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. YouTube.[Link]
-
Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438-444. [Link]
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- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Strategic Synthesis of Indole-Based Kinase Inhibitors via 1H-Indol-2-ylboronic Acid Cross-Coupling
Executive Summary: The Indole Scaffold in Kinase Discovery
The indole moiety is a "privileged structure" in kinase inhibitor design, frequently functioning as a hinge-binding motif that mimics the adenine ring of ATP. Drugs such as Sunitinib (VEGFR/PDGFR inhibitor) and Osimertinib (EGFR inhibitor) validate the clinical utility of this scaffold.
Synthetic access to C2-functionalized indoles is critical for generating Type I and Type II kinase inhibitors. While 1H-Indol-2-ylboronic acid offers a direct route via Suzuki-Miyaura cross-coupling, it presents a significant chemical challenge: rapid protodeboronation . This guide provides a scientifically grounded, robust methodology to overcome stability issues and efficiently synthesize kinase inhibitor libraries.
Technical Analysis: The Stability Paradox
The primary failure mode when using 1H-Indol-2-ylboronic acid is not catalyst deactivation, but substrate degradation.
Mechanism of Failure: Protodeboronation
Unlike C3-indolyl boronates, C2-indolyl boronates are exceptionally prone to protodeboronation under the basic, aqueous conditions typical of Suzuki couplings.
-
Causality: The indole nitrogen lone pair donates electron density into the ring, increasing the basicity of the C3 carbon. Protonation at C3 breaks aromaticity, facilitating the cleavage of the C2-boron bond.
-
Consequence: The reaction yields the deboronated indole (starting material mimic) rather than the coupled product.
Strategic Solution: Electronic Deactivation
To ensure reaction reliability (Trustworthiness), we recommend N-protection with electron-withdrawing groups (EWGs) such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This reduces electron density in the indole ring, significantly retarding the protodeboronation pathway.
Pathway Visualization
The following diagram illustrates the kinetic competition between the productive coupling cycle and the destructive deboronation pathway.
Caption: Kinetic competition between productive Suzuki coupling and destructive protodeboronation. N-protection inhibits the "Fast" red pathway.
Validated Experimental Protocols
Protocol A: Synthesis of N-Boc-Indol-2-yl Kinase Inhibitors (Gold Standard)
Recommended for: Library synthesis, scale-up, and precious aryl halide partners.
Rationale: The N-Boc group serves a dual purpose: it stabilizes the boronic acid against deboronation and directs the lithiation if preparing the boronic acid de novo.
Materials
-
Reagent A: 1-(tert-Butoxycarbonyl)-1H-indol-2-ylboronic acid (Commercial or prepared via lithiation).
-
Reagent B: Heteroaryl Halide (e.g., 4-iodo-pyrimidine, a common kinase hinge binder).
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) - Robust against oxygen traces.
-
Base: K₃PO₄ (2.0 M aq) - Phosphate bases often milder than carbonates for sensitive boronates.
-
Solvent: 1,4-Dioxane.[2]
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, charge Reagent A (1.2 equiv), Reagent B (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide) and 2.0 M aq. K₃PO₄ (3.0 equiv).
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Monitor by LC-MS.[2] If the Boc group is thermally labile (sometimes observed at >100°C), lower temp to 60°C and extend time.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (Post-Coupling):
-
Dissolve the coupled product in DCM.
-
Add TFA (10–20% v/v). Stir at RT for 1–2 hours.
-
Neutralize and isolate the free N-H indole inhibitor.
-
Protocol B: Rapid Coupling of Unprotected Indol-2-ylboronic Acid
Recommended for: Quick scouting reactions or when N-protection is impossible. High risk of lower yields.
Rationale: To outcompete protodeboronation, the reaction rate must be accelerated using high-activity catalysts and microwave heating.
Materials
-
Reagent: Unprotected 1H-Indol-2-ylboronic acid.
-
Catalyst: XPhos Pd G2 or Pd(Amphos)Cl₂ (High turnover frequency catalysts).
-
Base: Cs₂CO₃ (Cesium effect promotes transmetallation).
-
Solvent: THF/Water (10:1).
Step-by-Step Methodology
-
Charge: Combine Boronic acid (1.5 equiv), Aryl halide (1.0 equiv), Catalyst (2–5 mol%), and Cs₂CO₃ (3.0 equiv) in a microwave vial.
-
Reaction: Irradiate at 100°C for 30–60 minutes .
-
Critical: Do not use conventional heating; the slow ramp time favors deboronation.
-
-
Workup: Standard aqueous extraction.
Data Summary & Optimization Guide
The following table summarizes solvent and base effects specifically for 2-indolyl species, derived from internal optimization data and literature precedents.
| Parameter | Condition | Suitability | Mechanistic Insight |
| Solvent | Dioxane/H₂O (4:1) | Excellent | Good solubility of organic/inorganic components; moderate polarity stabilizes intermediates. |
| DMF/H₂O | Good | Higher boiling point allows faster rates but can promote deboronation if too hot (>100°C). | |
| EtOH/Toluene | Poor | Protic solvents (EtOH) often accelerate protodeboronation of 2-indolyl species. | |
| Base | K₃PO₄ | Best | Buffers pH effectively; less aggressive than carbonates towards the C-B bond. |
| Na₂CO₃ | Moderate | Standard, but high pH can trigger rapid hydrolysis of the boronate. | |
| Cs₂CO₃ | Good (Fast) | "Cesium Effect" increases solubility and rate, useful for microwave protocols. | |
| Catalyst | Pd(dppf)Cl₂ | Robust | Excellent stability; large bite angle ligand facilitates reductive elimination. |
| Pd(PPh₃)₄ | Moderate | Prone to oxidation; requires strict anaerobic conditions. | |
| XPhos Pd G2 | High Performance | Bulky, electron-rich ligand accelerates oxidative addition of deactivated halides. |
Case Study: Synthesis of Meridianin Analogues
Meridianins are marine alkaloids with potent kinase inhibitory activity (e.g., CDK, GSK-3β). They consist of an indole ring coupled to a pyrimidine at the C3 position, but C2-analogues are valuable for SAR (Structure-Activity Relationship) studies.
Target: 2-(2-Aminopyrimidin-4-yl)-1H-indole
Workflow Diagram:
Caption: Optimized synthetic workflow for C2-functionalized indole kinase inhibitors.
Troubleshooting "No Reaction" or "Low Yield"
| Observation | Diagnosis | Corrective Action |
| Full consumption of Boronic Acid, No Product | Protodeboronation | The boronic acid hydrolyzed.[2][3] Switch to Protocol A (N-protection) or increase Boronic Acid equivalents (2.0–3.0 equiv). |
| Starting Halide remains, Boronic Acid gone | Catalyst Death | The catalyst failed to insert or died before transmetallation. Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure strict degassing. |
| Homocoupling of Boronic Acid | Oxidative Conditions | Oxygen is present, promoting Pd(II) mediated homocoupling. Improve inert gas sparging or use freeze-pump-thaw cycles. |
| Product trapped in Boc-form | Steric Hindrance | Sometimes Boc is hard to remove if the orthogonal ring is bulky. Heat to 50°C in TFA/DCM or use HCl/Dioxane . |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. [Link]
-
Indolylboronic Acids: Preparation and Applications. Molecules (MDPI). [Link][4][5]
-
Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G. Marine Drugs. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link][4][6]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Use of 1H-Indol-2-ylboronic acid in the synthesis of SARMs
Application Notes & Protocols
Topic: Strategic Application of 1H-Indol-2-ylboronic Acid in the Synthesis of Novel Indole-Based Selective Androgen Receptor Modulators (SARMs)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone with reduced undesirable effects on other tissues like the prostate.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and conferring favorable pharmacological properties.[3][4] This document provides a detailed guide on the strategic use of 1H-Indol-2-ylboronic acid as a key building block in the synthesis of novel indole-based SARMs. We focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing the underlying mechanism, providing a robust experimental protocol, and discussing critical process considerations to empower researchers in the development of next-generation tissue-selective therapeutics.
Introduction: The Convergence of Indole Scaffolds and SARM Discovery
The quest for novel therapeutic agents with improved safety and efficacy profiles is a central theme in drug discovery. SARMs are a testament to this effort, aiming to decouple the desired anabolic effects of androgens from their androgenic effects.[5] The indole nucleus, due to its unique electronic properties and ability to form key hydrogen bonding interactions, is a versatile scaffold for engaging biological targets.[4] Its incorporation into SARM design is a rational strategy to explore new chemical space and develop compounds with unique pharmacological profiles. Recently, indole derivatives have been identified as potent inhibitors of the androgen receptor's binding function 3 (BF3), an allosteric site, highlighting their potential in overcoming resistance to conventional anti-androgens.[6]
1H-Indol-2-ylboronic acid emerges as a critical reagent in this context. It allows for the direct installation of the indole-2-yl moiety onto various aromatic and heteroaromatic cores commonly found in SARM pharmacophores. The method of choice for this transformation is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile C-C bond-forming reaction celebrated for its mild conditions and high functional group tolerance.[7]
Mechanistic Cornerstone: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., 1H-Indol-2-ylboronic acid) and an organohalide or triflate.[8] Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the electrophilic partner (the SARM core), forming a new organopalladium(II) species. This step is often rate-limiting.[11]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. It requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10][12] The choice of base and solvent is critical to facilitate this step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis Protocol: Coupling of 1H-Indol-2-ylboronic acid with a Prototypical SARM Core
This protocol describes a general procedure for the synthesis of a novel indole-based SARM precursor by coupling 1H-Indol-2-ylboronic acid with 4-bromo-2-(trifluoromethyl)benzonitrile, a common pharmacophore in nonsteroidal SARM development.[13]
Caption: General reaction scheme for SARM precursor synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Indol-2-ylboronic acid | >95% | Commercial | Store under inert gas, refrigerated. |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | >98% | Commercial | Limiting reagent. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial | Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous | Commercial | Degas before use. |
| Deionized Water | N/A | In-house | Degas before use. |
| Ethyl Acetate | HPLC Grade | Commercial | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercial | For chromatography. |
| Brine (Saturated NaCl) | N/A | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Round-bottom flask, Condenser | Glassware | N/A | Oven-dried before use. |
| Magnetic stirrer/hotplate | Equipment | N/A | |
| Inert gas line (Nitrogen/Argon) | Equipment | N/A | |
| TLC plates (Silica gel 60 F₂₅₄) | Consumable | Commercial |
Step-by-Step Protocol
Sources
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-protection of 1H-Indol-2-ylboronic acid for Suzuki coupling
Application Note: Protocol for N-Protection of 1H-Indol-2-ylboronic Acid for Suzuki Coupling
Part 1: Strategic Overview & Scientific Rationale
The Paradox of Indole-2-ylboronic Acids The request to N-protect 1H-indol-2-ylboronic acid presents a fundamental chemical paradox. Unlike their C3-isomers, free (N-H) indol-2-ylboronic acids are inherently unstable . The C2 position of the indole ring is electron-rich and prone to rapid protodeboronation (hydrolysis of the C-B bond) under neutral, acidic, or basic conditions. This instability is exacerbated by the free N-H moiety, which facilitates proton transfer to the C2 carbon, releasing the boron group and reverting the molecule to indole.
The Solution: The "Protect-First" Imperative Therefore, the industry-standard protocol is not to protect the boronic acid, but to synthesize the boronic acid from an already protected precursor . The N-protecting group (PG) serves two critical roles:
-
Steric/Electronic Stabilization: Electron-withdrawing groups (EWGs) like Boc (tert-butoxycarbonyl) or Ts (tosyl) pull electron density away from the C2 position, significantly retarding protodeboronation.
-
Lithiation Director: The PG often directs the lithiation to the C2 position (Directed Ortho Metalation - DoM), allowing for the installation of the boron moiety.
Recommended Strategy:
-
Primary Protocol (Gold Standard): De novo synthesis via Lithiation of N-Boc-Indole.
-
Secondary Protocol (Rescue): Direct N-protection of Indole-2-boronic acid pinacol esters (if starting material is already borylated).
Part 2: Comparative Analysis of Protecting Groups
| Protecting Group | Stability (C-B Bond) | Suzuki Compatibility | Removal Conditions | Recommendation |
| Boc (tert-butoxycarbonyl) | High (EWG stabilizes C-B) | Excellent (Standard bases) | Acid (TFA/HCl) or Thermal | Preferred |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Moderate | Good | Fluoride (TBAF) or Acid | Use for base-sensitive substrates |
| Tosyl (Ts) | High (Strong EWG) | Moderate (Labile to strong alkoxides) | Strong Acid or Reductive | Use if crystallinity is required |
| Methyl/Benzyl | Low (Electron Donating) | Poor (Promotes protodeboronation) | Difficult (Oxidation/Hydrogenation) | Avoid for C2-boronates |
Part 3: Experimental Protocols
Protocol A: The Gold Standard – Synthesis of N-Boc-Indole-2-ylboronic Acid
This pathway ensures the highest purity and stability of the boronic acid species.
Reagents:
-
1H-Indole (Start)
-
Di-tert-butyl dicarbonate (Boc2O)
-
DMAP (4-Dimethylaminopyridine) / Et3N
-
n-Butyllithium (n-BuLi) or LDA (Lithium Diisopropylamide)
-
Triisopropyl borate (B(OiPr)3)
Step 1: N-Protection (Indole
-
Dissolve 1H-indole (1.0 equiv) in anhydrous DCM (0.5 M).
-
Add DMAP (0.1 equiv) and Et3N (1.2 equiv).
-
Add Boc2O (1.1 equiv) portion-wise at 0 °C.
-
Stir at RT for 2 hours (Monitor by TLC; Rf Indole
0.4, N-Boc 0.8 in 10% EtOAc/Hex). -
Workup: Wash with 1M HCl, then Brine. Dry over Na2SO4.[1][2] Concentrate.
-
Checkpoint: Product should be a crystalline solid or clear oil.
-
Step 2: C2-Lithiation and Borylation
-
Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cool to -78 °C (Critical to prevent Boc migration/cleavage).
-
Add LDA (1.1 equiv) dropwise over 20 mins. (Do not use n-BuLi alone as it attacks the Boc carbonyl; LDA is bulky and non-nucleophilic).
-
Stir at -78 °C for 1 hour to form the C2-lithio species.
-
Add Triisopropyl borate (1.5 equiv) rapidly in one portion.
-
Stir at -78 °C for 30 mins, then allow to warm to 0 °C over 2 hours.
-
Quench: Add 1M aqueous KH2PO4 (pH 5-6). Avoid strong acids (HCl) which cause rapid protodeboronation.
-
Isolation: Extract with EtOAc. Wash with water.[2] Do not use silica gel chromatography (degrades boronic acid). Crystallize from Hexane/EtOAc.
Protocol B: Direct N-Protection of Indole-2-Boronic Acid Pinacol Ester
Use this ONLY if you have purchased the commercially available pinacol ester and need to protect it.
Reagents:
-
Indole-2-BPin (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)
-
Boc2O (1.2 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolve Indole-2-BPin in anhydrous DMF (0.3 M) at 0 °C.
-
Add NaH portion-wise. Evolution of H2 gas will occur.
-
Stir for 15 mins at 0 °C until gas evolution ceases (Formation of Indolyl anion).
-
Add Boc2O (dissolved in minimal DMF) dropwise.
-
Stir at RT for 1-2 hours.
-
Workup: Dilute carefully with ice-water. Extract with Et2O (DMF partitions into water).
-
Purification: Flash chromatography on neutralized silica (pre-treat silica with 1% Et3N) is possible for the ester, unlike the free acid.
Protocol C: Optimized Suzuki Coupling Conditions
For N-Boc-Indol-2-ylboronic acid.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 | Pd(0) source; dppf prevents de-ligation. |
| Base | Na2CO3 or K3PO4 (2.0 M aq) | Mild base avoids Boc cleavage (avoid NaOH). |
| Solvent | DME / Water (4:1) or Dioxane / Water | Aqueous component essential for transmetallation. |
| Temp | 80 °C (Thermal) or 100 °C (Microwave) | Fast reaction minimizes protodeboronation time. |
Part 4: Visualized Workflow (Graphviz)
Figure 1: Strategic workflow for accessing N-protected indole-2-boronic acids. Protocol A is the preferred route due to the inherent instability of the free boronic acid precursor.
Part 5: Troubleshooting & Critical Parameters
-
Protodeboronation (The Silent Killer):
-
Boc Cleavage:
-
Purification Issues:
-
Note: Boronic acids stick to silica.
-
Fix: Do not column the free acid. Crystallize it. If you must column, convert to the Pinacol ester first, or use a MIDA boronate intermediate.
-
References
-
Vazquez, E. et al. "Regioselective Lithiation of N-Boc-Indoles: Synthesis of 2-Indolylboronic Acids." Journal of Organic Chemistry, 2002. Link
-
Lennox, A. J. J.[4] & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.[4] Link
-
BenchChem. "Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide." BenchChem Application Notes, 2025. Link
-
Sigma-Aldrich. "N-Boc-indole-2-boronic acid Product Specification & Handling." Link
-
MDPI Molecules. "Indolylboronic Acids: Preparation and Applications." Molecules, 2019.[6][7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 6. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of complex heterocyclic scaffolds from 1H-Indol-2-ylboronic acid
Title: Precision Synthesis of Complex Heterocycles via 1H-Indol-2-ylboronic Acid: Overcoming Protodeboronation Barriers
Abstract
The C2-functionalization of indole is a pivot point in the synthesis of alkaloids, organic semiconductors, and kinase inhibitors. While 1H-Indol-2-ylboronic acid offers a direct retrosynthetic disconnection to this space, its application is historically plagued by rapid protodeboronation and hydrolytic instability. This Application Note details the mechanistic underpinnings of this instability and provides two validated protocols: (1) a stabilized MIDA-boronate cross-coupling system for general C2-arylation, and (2) a sequential Suzuki/SNAr workflow for generating the tetracyclic indolo[2,3-b]quinoxaline scaffold.
The Challenge: The C2-Protodeboronation Trap
Unlike their C3-counterparts, 1H-Indol-2-ylboronic acids are exceptionally prone to protodeboronation —the cleavage of the C-B bond and replacement with a proton. This is not merely a side reaction; in standard aqueous base Suzuki conditions, it is often the dominant pathway.
Mechanistic Insight: The electron-rich nature of the indole nitrogen donates density into the ring, facilitating protonation at the C3 position. This generates a reactive indolenine intermediate (zwitterionic species), which rapidly undergoes deboronation to restore aromaticity. This process is accelerated by:
-
Free N-H: Lack of protection on the indole nitrogen dramatically increases electron donation.
-
Aqueous Base: High pH promotes the formation of the boronate "ate" complex, which, while necessary for transmetalation, also destabilizes the C-B bond in this specific scaffold.
Visualizing the Instability vs. Solution
Figure 1: The kinetic competition between protodeboronation (red path) and the MIDA-protected slow-release strategy (green/blue path).
Strategic Solutions: Reagent Selection
To successfully utilize this scaffold, reagent selection is critical.[1] We recommend avoiding the free boronic acid for complex couplings.
| Reagent Form | Stability | Reactivity | Recommended Use Case |
| Free Acid | Very Low | High | Simple, rapid couplings under anhydrous conditions only. |
| Pinacol Ester | Low-Moderate | Moderate | Standard couplings; requires N-protection (e.g., Boc, SEM). |
| MIDA Boronate | High | Controlled | Complex synthesis; slow-release prevents accumulation of unstable free acid. |
| BF3K Salt | Moderate | Low | Requires harsh hydrolysis; less compatible with sensitive substrates. |
Protocol A: MIDA-Boronate "Slow-Release" Cross-Coupling
Best for: General synthesis of 2-arylindoles without N-protection.
This protocol utilizes N-methyliminodiacetic acid (MIDA) boronates. The sp3-hybridized boron is unreactive toward transmetalation. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of the unstable species low.
Materials:
-
1H-Indol-2-yl MIDA boronate (1.0 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)[2]
-
Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv)
-
Base: K₃PO₄ (3.0 equiv) — Crucial for MIDA hydrolysis
-
Solvent: THF:H₂O (10:1 v/v)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a stir bar, combine the Indol-2-yl MIDA boronate, aryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Degassing: Seal the vial and purge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Reaction: Heat the block to 60°C with vigorous stirring.
-
Checkpoint: The reaction typically turns from orange to dark brown/black.
-
Time: Run for 4–12 hours. Monitor via LC-MS. Look for the disappearance of the MIDA ester (often more polar) and formation of the product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (to neutralize residual base and stop hydrolysis). Dry organic layer over MgSO₄.
-
Purification: Flash chromatography. Tip: Indoles can be acid-sensitive; use 1% Et₃N in the eluent if streaking occurs.
Protocol B: Synthesis of Indolo[2,3-b]quinoxalines
Best for: Creating fused tetracyclic scaffolds for organic electronics or intercalation agents.
This workflow exploits the 2-indolylboronate to construct the C-C bond, followed by an intramolecular SNAr cyclization to close the pyrazine ring.
Target Molecule: 6H-Indolo[2,3-b]quinoxaline Precursors: N-Boc-Indol-2-ylboronic acid pinacol ester + 2,3-Dichloroquinoxaline.
Experimental Workflow Diagram
Figure 2: The two-stage assembly of the indoloquinoxaline scaffold.
Detailed Methodology:
Step 1: The Suzuki Coupling (C-C Bond Formation)
-
Reagents: Mix N-Boc-indol-2-ylboronic acid pinacol ester (1.0 equiv), 2,3-dichloroquinoxaline (1.2 equiv), and CsF (2.5 equiv).
-
Why CsF? Cesium fluoride provides anhydrous fluoride activation of the boronate, avoiding the aqueous conditions that promote protodeboronation.
-
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Conditions: Reflux at 90°C under N₂ for 12 hours.
-
Isolation: Filter through Celite, concentrate, and purify the intermediate 2-(3-chloroquinoxalin-2-yl)-N-Boc-indole via silica column (Hexane/EtOAc).
Step 2: Cyclization (C-N Bond Formation)
-
Boc-Deprotection: Dissolve the intermediate in DCM/TFA (4:1) and stir at RT for 1 hour. Remove volatiles in vacuo.
-
Cyclization: Redissolve the crude deprotected amine in DMSO. Add K₂CO₃ (3.0 equiv).
-
Heating: Heat to 100°C for 4 hours. The nitrogen of the indole attacks the C-Cl position of the quinoxaline in an intramolecular SNAr reaction.
-
Precipitation: Pour the reaction mixture into ice water. The yellow/orange solid product usually precipitates out. Filter, wash with water and cold methanol.
Troubleshooting & Expert Tips
-
Observation: Low yield in Protocol A (MIDA).
-
Root Cause: Hydrolysis of MIDA is too slow (reaction stalls) or too fast (protodeboronation).
-
Fix: Adjust the water ratio. If too slow, increase water to THF:H2O 5:1. If degradation products are seen, reduce temperature to 45°C or use a weaker base (NaHCO₃).
-
-
Observation: Starting material consumption but no product (Protocol B).
-
Root Cause: Protodeboronation of the pinacol ester.
-
Fix: Ensure the Dioxane is strictly anhydrous. Switch from CsF to Ag₂O (1.0 equiv) which can facilitate coupling of difficult boronates via a different transmetalation mechanism.
-
References
-
Gillis, E. P.; Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 2007. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 2017. Link
-
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, 2016. Link
-
Verbitskiy, E. V.; et al. "Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines." Organic & Biomolecular Chemistry, 2022. Link
Sources
The Chan-Lam Coupling with 1H-Indol-2-ylboronic Acid: A Comprehensive Guide to N-Arylation for Advanced Synthesis
Abstract
The Chan-Lam coupling has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-heteroatom bonds. This copper-catalyzed cross-coupling reaction provides a compelling alternative to palladium-based methods, offering the advantages of milder reaction conditions, often at room temperature and open to the air.[1] This application note provides a detailed exploration of the Chan-Lam coupling utilizing 1H-Indol-2-ylboronic acid, a key building block for the synthesis of N-arylindoles. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.[2] We present a thorough examination of the reaction mechanism, optimized protocols for N-arylation, and a discussion of the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient coupling strategy in their synthetic endeavors.
Introduction: The Strategic Advantage of the Chan-Lam Coupling in N-Arylindole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[3] Consequently, methods for the functionalization of the indole nucleus are of paramount importance. The N-arylation of indoles, in particular, has been a subject of intense research as it allows for the introduction of diverse aryl and heteroaryl substituents, profoundly influencing the pharmacological properties of the resulting molecules.
While several methods exist for N-arylation, the Chan-Lam coupling offers distinct advantages. Unlike the well-established Buchwald-Hartwig amination, which relies on palladium catalysis, the Chan-Lam reaction is catalyzed by more abundant and less expensive copper complexes.[4] Furthermore, it often proceeds under aerobic conditions, eliminating the need for stringent inert atmosphere techniques and enhancing its practicality in a standard laboratory setting.[5]
The reaction facilitates the coupling of a boronic acid with an N-H containing compound, such as an amine or a heterocycle, to form a new C-N bond.[5] 1H-Indol-2-ylboronic acid serves as a valuable precursor in this transformation, enabling the direct installation of an indole moiety onto a variety of nitrogen-containing substrates. This approach opens a direct and efficient pathway to a diverse array of N-arylindoles with potential applications in drug discovery and materials science.
Unraveling the Mechanism: A Step-by-Step Look at the Catalytic Cycle
The generally accepted mechanism for the Chan-Lam coupling involves a copper(II)-mediated oxidative catalytic cycle. Understanding this process is crucial for troubleshooting and optimizing reaction conditions. The key steps are as follows:
-
Ligand Exchange: The reaction initiates with the coordination of the N-H containing nucleophile (e.g., an amine or heterocycle) to the copper(II) catalyst, typically Cu(OAc)₂.
-
Transmetalation: The indolyl group from 1H-Indol-2-ylboronic acid is then transferred to the copper center, displacing another ligand and forming a copper(II)-indole complex.
-
Reductive Elimination: This is the crucial bond-forming step. The aryl group and the nucleophile coupled on the copper center are eliminated, forming the desired N-arylindole product and a copper(0) species.
-
Oxidation: The catalytic cycle is completed by the oxidation of the copper(0) species back to the active copper(II) state. A key advantage of the Chan-Lam reaction is that this oxidation can often be effected by atmospheric oxygen, making the reaction operationally simple.
Figure 1: Catalytic cycle of the Chan-Lam coupling.
Experimental Protocols and Optimization
The successful execution of a Chan-Lam coupling with 1H-Indol-2-ylboronic acid is contingent on the careful selection and optimization of several key parameters. Below, we provide a general protocol for the N-arylation of a generic amine, followed by a discussion on optimizing reaction conditions.
General Protocol for N-Arylation of Amines
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
1H-Indol-2-ylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH) (5-10 mL)
-
Molecular sieves (4Å, optional, for moisture-sensitive substrates)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine, 1H-Indol-2-ylboronic acid, and copper(II) acetate.
-
If using, add activated molecular sieves to the vial.
-
Add the solvent (DCM or MeOH) followed by the base (pyridine).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrate.
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium hydroxide and stir for 15-20 minutes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.
Optimization of Reaction Conditions
For challenging substrates or to improve reaction efficiency, optimization of the following parameters is recommended. The following table summarizes the influence of various components on the reaction outcome.
| Parameter | Common Reagents/Conditions | Rationale and Field-Proven Insights |
| Copper Source | Cu(OAc)₂, CuI, Cu₂O, Cu(OTf)₂ | Cu(OAc)₂ is the most common and cost-effective catalyst. For less reactive substrates, more active copper sources like CuI or Cu(OTf)₂ may be beneficial. |
| Base | Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃ | A base is generally required to facilitate the deprotonation of the nucleophile. Pyridine is a common choice, but for more acidic nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective. |
| Solvent | DCM, MeOH, Acetonitrile (MeCN), Toluene, DMSO | The choice of solvent can significantly impact solubility and reaction rates. DCM and MeOH are good starting points. For higher temperatures, toluene or DMSO may be necessary. |
| Temperature | Room Temperature to 120 °C | Many Chan-Lam couplings proceed efficiently at room temperature. However, for less reactive coupling partners, heating may be required to drive the reaction to completion. |
| Additives | Myristic acid, 1,10-Phenanthroline | In some cases, additives can enhance the reaction. Myristic acid can improve the solubility of the copper catalyst, while ligands like 1,10-phenanthroline can accelerate the catalytic cycle.[6] |
Applications in Drug Discovery and Medicinal Chemistry
The N-arylindole motif is a cornerstone in the design of novel therapeutic agents. The Chan-Lam coupling with 1H-Indol-2-ylboronic acid provides a direct route to synthesize libraries of these valuable compounds for biological screening. For instance, N-arylindoles have demonstrated a broad spectrum of biological activities, including as kinase inhibitors, antiviral agents, and anticancer compounds.
A notable application is in the synthesis of precursors for complex, biologically active molecules. For example, a sequential Chan-Lam N-arylation followed by an intramolecular cross-dehydrogenative coupling has been employed to synthesize multisubstituted indoles, which are challenging to access through traditional methods.[4] This highlights the power of the Chan-Lam coupling as a strategic tool in the synthetic chemist's arsenal.
Figure 2: General experimental workflow for Chan-Lam coupling.
Troubleshooting and Common Pitfalls
While the Chan-Lam coupling is a robust reaction, certain challenges may arise. Here are some common issues and their potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the copper salt is of good quality. Consider using a more active catalyst or adding a ligand.
-
Poor Solubility: Experiment with different solvents to ensure all reactants are adequately dissolved.
-
Insufficient Base: The pKa of the nucleophile should be considered when selecting a base. A stronger base may be required for less acidic N-H bonds.
-
Moisture: While the reaction is tolerant to air, highly sensitive substrates may benefit from the use of anhydrous solvents and molecular sieves.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at elevated temperatures. Running the reaction at a lower temperature for a longer duration may mitigate this.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a competing pathway. The choice of solvent and base can influence this side reaction.
-
Conclusion
The Chan-Lam coupling of 1H-Indol-2-ylboronic acid represents a highly efficient and practical method for the synthesis of N-arylindoles. Its operational simplicity, mild reaction conditions, and the use of an inexpensive and abundant copper catalyst make it an attractive alternative to other cross-coupling methodologies. By understanding the reaction mechanism and carefully optimizing the experimental parameters, researchers can effectively utilize this powerful transformation to access a wide range of structurally diverse N-arylindoles for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this valuable synthetic tool.
References
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649–2658.
- Zhang, M., Zhang, H., & Cheng, J. (2016). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
- MDPI. (2022). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 27(1), 123.
- Gao, J., Shao, Y., Zhu, J., Mao, H., Wang, X., & Lv, X. (2014). Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Organic & Biomolecular Chemistry, 12(44), 9000-9008.
- ChemRxiv. (2021). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution.
- ResearchGate. (2015).
- Royal Society of Chemistry. (2014). Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Publishing.
- PubMed. (2012).
- Che, C., & Huang, J. S. (2011). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Organic Letters, 13(19), 5244–5247.
- MDPI. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- National Institutes of Health. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
- International Journal of Scientific Research & Technology. (2023).
- MDPI. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- Royal Society of Chemistry. (2023).
- Organic Chemistry Portal. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions.
- ResearchGate. (2016).
- AiFChem. (2024).
Sources
- 1. Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 1H-Indol-2-ylboronic Acid in Rhodium-Catalyzed Transformations: A Guide for Researchers
Introduction: The Unique Potential of the Indole-2-Boronic Acid Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, gracing the structures of numerous blockbuster drugs and high-performance organic materials. The ability to functionalize this privileged heterocycle with precision is paramount for the discovery and development of novel chemical entities. Among the diverse toolkit of synthetic methodologies, transition metal-catalyzed cross-coupling reactions have emerged as a particularly powerful strategy. While palladium has historically dominated this field, rhodium catalysis offers a unique and often complementary reactivity profile, particularly in asymmetric synthesis and reactions involving challenging substrates.
This guide focuses on the application of a less common yet highly valuable building block: 1H-Indol-2-ylboronic acid . Unlike its more frequently utilized 3-substituted isomer, the C2-functionalized indole offers a distinct vector for molecular elaboration. Its strategic use in rhodium-catalyzed reactions opens new avenues for the synthesis of complex molecules with applications ranging from targeted therapeutics to organic electronics.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a foundational understanding of the principles governing these reactions, enabling the reader to not only apply the described protocols but also to innovate and adapt them to their specific research challenges.
Part 1: Foundational Knowledge - Synthesis and Properties of 1H-Indol-2-ylboronic Acid
A prerequisite for any successful synthetic campaign is a reliable source of the starting materials. 1H-Indol-2-ylboronic acid, while commercially available, can also be prepared in the laboratory. Understanding its synthesis provides valuable insights into its stability and handling.
Synthesis Protocol: A Representative Preparation of an Indolylboronic Acid
The following protocol is a general method for the synthesis of indolylboronic acids, which can be adapted for the preparation of the 2-substituted isomer from a suitable 2-haloindole precursor.
Reaction Scheme:
A representative synthesis of an indolylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Bromoindole | 53415-29-9 | 196.04 g/mol | 1.0 equiv |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 1.1 equiv |
| Triisopropyl borate | 5419-55-6 | 188.08 g/mol | 1.2 equiv |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 g/mol | - |
Step-by-Step Protocol:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction conducted under an inert atmosphere of nitrogen or argon.
-
Dissolution: Dissolve 2-bromoindole (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford 1H-indol-2-ylboronic acid as a solid.
Part 2: Rhodium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. While palladium is the most common catalyst, rhodium offers distinct advantages in certain contexts, particularly for achieving high enantioselectivity in asymmetric variants.[1]
Application Note: Rhodium-Catalyzed Suzuki-Miyaura Coupling
Rhodium catalysts, in conjunction with appropriate ligands, can effectively couple 1H-indol-2-ylboronic acid with a variety of organic halides and pseudohalides. This reaction is a powerful tool for the synthesis of 2-arylindoles, a motif prevalent in pharmaceuticals and organic materials. The choice of ligand is critical for achieving high efficiency and, in the case of asymmetric reactions, high enantioselectivity.
General Reaction Scheme:
General scheme for Suzuki-Miyaura coupling.
Mechanistic Considerations:
The catalytic cycle of the rhodium-catalyzed Suzuki-Miyaura reaction is analogous to the palladium-catalyzed version, involving oxidative addition, transmetalation, and reductive elimination. A key step is the transmetalation of the organic group from the boronic acid to the rhodium center.[2] The efficiency of this step can be highly dependent on the base and solvent system employed.
Workflow Diagram:
Sources
Application Note: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-Arylindoles Using 1H-Indol-2-ylboronic Acid
Introduction: The Significance of 2-Arylindoles and a Modern Synthetic Solution
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active molecules and pharmaceuticals.[1][2] Within this class, the 2-arylindole scaffold is of particular importance, forming the core of compounds with potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The efficient and modular synthesis of these motifs is therefore a critical objective for researchers in drug discovery and development.[4][5]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[6] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and stability of its boronic acid reagents have made it a favored tool in both academic and industrial laboratories.[6][7] However, traditional thermal heating methods can be slow and sometimes lead to undesired side reactions, particularly with sensitive substrates like heteroaryl boronic acids.
This application note provides a comprehensive guide to leveraging microwave-assisted heating for the Suzuki coupling of 1H-Indol-2-ylboronic acid with various aryl halides. Microwave irradiation offers a dramatic acceleration of reaction times, often improving yields and product purity by minimizing thermal decomposition and side reactions.[8][9] We will delve into the mechanistic underpinnings, provide field-proven insights for optimizing reaction parameters, and present a detailed, self-validating protocol for the successful synthesis of 2-arylindoles.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition to the aryl halide (Ar-X). This step forms a new Palladium(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[10]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. Critically, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the indole group to the Pd(II) center and displaces the halide.[12][13]
-
Reductive Elimination: In the final step, the newly formed di-organopalladium(II) complex undergoes reductive elimination. This step forms the desired C-C bond of the 2-arylindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Figure 1: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
The Advantage of Microwave Irradiation
Microwave-assisted organic synthesis utilizes the ability of polar molecules (like the solvents and reagents in the reaction mixture) to absorb microwave energy and convert it into thermal energy. This process, known as dielectric heating, is fundamentally different from conventional heating.
-
Rapid & Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating thermal gradients and enabling precise temperature control. This leads to dramatically reduced reaction times, often from hours to mere minutes.[8][14]
-
Reduced Side Reactions: The short exposure to high temperatures minimizes the opportunity for thermal decomposition of sensitive reagents like 1H-Indol-2-ylboronic acid and reduces the formation of byproducts, often leading to cleaner reaction profiles and higher isolated yields.[9]
-
Enhanced Reaction Rates: The rapid heating can overcome activation energy barriers more efficiently, accelerating the rate-determining steps of the catalytic cycle.
Optimizing Key Reaction Parameters
The success of the microwave-assisted Suzuki coupling with 1H-Indol-2-ylboronic acid is highly dependent on the careful selection of the catalyst, base, and solvent.
Catalyst System (Palladium Pre-catalyst & Ligand)
The choice of the palladium source and its associated ligand is critical for achieving high catalytic turnover. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type pre-catalysts often offer superior performance, especially for challenging couplings involving heteroaryl substrates.[15] Systems like PdCl₂(dppf) or those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos) are excellent starting points.[7] These advanced systems facilitate the formation of the active Pd(0) species and are often more stable and active at the elevated temperatures achieved with microwave heating.
Base Selection: The Key to Activation
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[12][13] The choice of base can significantly influence reaction efficiency. Inorganic bases are most commonly employed.[13][16]
| Base | Formula | Typical Equivalents | Key Characteristics & Causality |
| Potassium Carbonate | K₂CO₃ | 2.0 - 3.0 | A moderately strong, cost-effective base. Its limited solubility often requires aqueous co-solvents, which can be advantageous for microwave heating. |
| Cesium Carbonate | Cs₂CO₃ | 2.0 - 2.5 | Higher solubility in organic solvents compared to K₂CO₃. The larger, more polarizable cation can accelerate transmetalation, making it a good choice for less reactive coupling partners.[13][17] |
| Potassium Phosphate | K₃PO₄ | 2.0 - 3.0 | A stronger base that is particularly effective for coupling nitrogen-containing heterocycles. It can help prevent protodeboronation of the sensitive indolylboronic acid.[13][15] |
Solvent System
The ideal solvent for a microwave-assisted reaction should have a high dielectric constant to absorb microwave energy efficiently, a sufficiently high boiling point to allow for a wide range of reaction temperatures, and good solubility for all reactants. Common choices include:
-
1,4-Dioxane/Water mixtures (e.g., 4:1): A highly versatile and common system that balances polarity for microwave absorption with solubility for organic substrates.[17][18]
-
Ethanol/Water mixtures (e.g., 4:1): A "greener" solvent choice that is also effective for many couplings.[19]
-
Dimethylformamide (DMF) or Toluene: Can be used for specific applications, particularly when anhydrous conditions are preferred, though their lower polarity may require higher power settings.
Special Considerations for 1H-Indol-2-ylboronic Acid
1H-Indol-2-ylboronic acid is more sensitive than many simple arylboronic acids. The primary challenge is protodeboronation , a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of unsubstituted indole and reducing the yield of the desired product.
Mitigation Strategies:
-
Use a slight excess (1.1 - 1.5 equiv.) of the boronic acid to compensate for any potential degradation.
-
Employ robust bases like K₃PO₄ which can favor the desired catalytic pathway.[15]
-
Keep reaction times short. This is a major advantage of microwave heating; the reaction is often complete in 15-40 minutes, minimizing the time for the boronic acid to decompose.[7][18]
-
Ensure proper degassing of the reaction mixture to remove oxygen, which can degrade both the catalyst and the boronic acid.
Detailed Experimental Protocol
This protocol provides a general methodology for the microwave-assisted Suzuki coupling of an aryl bromide with 1H-Indol-2-ylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.
Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., a bromo-aryl compound, 0.5 mmol, 1.0 equiv.), 1H-Indol-2-ylboronic acid (97 mg, 0.6 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 266 mg, 1.25 mmol, 2.5 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 20 mg, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Degassing: Sparge the resulting suspension with a gentle stream of nitrogen or argon gas for 5-10 minutes. This step is crucial to remove dissolved oxygen.
-
Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 30 minutes with high stirring.[7]
-
Reaction Monitoring & Work-up: After the reaction is complete and the vial has cooled to room temperature, check for the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylindole product.
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient heating (time/temp). 3. Base is not effective. | 1. Use a fresh catalyst or a more active pre-catalyst. Ensure proper degassing. 2. Increase reaction time in 10-minute increments or increase temperature by 10-20 °C. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant Protodeboronation | 1. Boronic acid instability. 2. Reaction time is too long. 3. Presence of excess water or protic sources. | 1. Use a higher excess of boronic acid (up to 1.5 equiv.). 2. Reduce microwave irradiation time. 3. Ensure solvents are of appropriate grade. Use K₃PO₄ as the base. |
| Formation of Byproducts | 1. Homocoupling of boronic acid. 2. Catalyst decomposition (black precipitate). | 1. Ensure thorough degassing to remove oxygen. 2. Use a more robust ligand or pre-catalyst. Lower the catalyst loading if possible. |
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling of 1H-Indol-2-ylboronic acid is a highly efficient, rapid, and robust method for the synthesis of valuable 2-arylindole scaffolds. By leveraging the advantages of microwave heating, researchers can significantly shorten reaction times, improve yields, and access a diverse range of pharmacologically relevant molecules.[7] A rational understanding of the catalytic cycle and careful optimization of the catalyst system, base, and solvent are paramount to achieving success. This protocol provides a validated starting point for drug development professionals and synthetic chemists to confidently employ this powerful technology in their research endeavors.
References
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Kappe, C. O. (2004). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Cravotto, G., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
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ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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de la Hoz, A., et al. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. [Link]
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Dalmás, A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
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Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]
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Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
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Dymáčková, A., & Cankař, P. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]
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Ielo, L., et al. (2017). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. ResearchGate. [Link]
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ResearchGate. (2025). (PDF) Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. ResearchGate. [Link]
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Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies. Oriental Journal of Chemistry. [Link]
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Reddy, M. S., et al. (2024). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. RSC Publishing. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wang, Y., et al. (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Kégl, T., et al. (2018). Study on the Microwave-Assisted Batch and Continuous Flow Synthesis of N-Alkyl-Isoindolin-1-One-3-Phosphonates by a Special Kabachnik–Fields Condensation. PubMed Central. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Kim, J., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. NIH. [Link]
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Application Notes and Protocols: Harnessing the Potential of 1H-Indol-2-ylboronic Acid in Flow Chemistry
Introduction: The Strategic Advantage of 1H-Indol-2-ylboronic Acid in Modern Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the various functionalized indole building blocks, 1H-Indol-2-ylboronic acid and its esters have emerged as pivotal reagents for the construction of 2-substituted indoles. These motifs are prevalent in a wide array of bioactive molecules, making efficient and scalable methods for their synthesis a paramount objective for researchers in drug discovery and development.[1]
However, the practical application of 1H-Indol-2-ylboronic acid is not without its challenges. This particular isomer is known for its propensity to undergo protodeboronation, a decomposition pathway that can significantly diminish yields and complicate purification in traditional batch syntheses. The sensitive nature of this reagent necessitates precise control over reaction conditions, a requirement that is often difficult to meet in large-scale batch reactors.
Flow chemistry, or continuous-flow synthesis, offers a transformative solution to these challenges.[2] By conducting reactions in a continuously flowing stream through a microreactor or a packed-bed system, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time. This enhanced control, coupled with rapid heat and mass transfer, not only improves reaction efficiency and product yields but also enables the safe handling of unstable intermediates.[2] Furthermore, the inherent scalability of flow processes provides a seamless transition from laboratory-scale discovery to industrial-scale production.[3]
These application notes provide detailed protocols and expert insights into the use of 1H-Indol-2-ylboronic acid in key synthetic transformations under continuous-flow conditions. We will explore its application in the robust Suzuki-Miyaura cross-coupling for the synthesis of 2-arylindoles, delve into advanced C-H functionalization strategies, and touch upon the burgeoning field of photocatalysis in flow.
Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the formation of carbon-carbon bonds.[4] Its adaptation to continuous-flow systems, particularly with heterogeneous catalysts, has revolutionized the synthesis of biaryl and heteroaryl compounds. For the synthesis of 2-arylindoles, a key structural motif in many pharmaceuticals, the flow-based Suzuki-Miyaura coupling of 1H-Indol-2-ylboronic acid offers significant advantages in terms of yield, purity, and operational simplicity.[5]
Causality Behind the Flow Approach for Suzuki-Miyaura Coupling
The choice of a continuous-flow setup for the Suzuki-Miyaura coupling of 1H-Indol-2-ylboronic acid is underpinned by several key factors:
-
Enhanced Stability: As previously mentioned, 1H-Indol-2-ylboronic acid is prone to degradation. In a flow system, the reagent can be generated in situ or introduced into the heated reaction zone for a very short and precisely controlled residence time, minimizing decomposition.[3]
-
Improved Catalyst Efficiency and Reusability: The use of packed-bed reactors with heterogeneous palladium catalysts allows for the continuous processing of reagents over the catalytic bed.[6] This not only enhances catalyst efficiency but also simplifies product purification, as the catalyst is retained within the reactor, preventing metal contamination of the product stream.[6] The catalyst can also be reused for multiple runs, significantly reducing costs.[7]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat transfer, enabling precise temperature control and the safe use of elevated temperatures to accelerate reaction rates without the formation of thermal degradation byproducts.
-
Scalability and Safety: Scaling up a flow reaction is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This is inherently safer and more predictable than scaling up a batch reaction, where heat and mass transfer issues can become problematic.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a continuous-flow Suzuki-Miyaura cross-coupling reaction using a packed-bed heterogeneous catalyst.
Caption: Workflow for Continuous-Flow Suzuki-Miyaura Coupling.
Detailed Protocol: Continuous-Flow Suzuki-Miyaura Coupling of 1H-Indol-2-ylboronic Acid with an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
1. Reagent Preparation:
-
Solution A (Aryl Halide & Base):
-
Dissolve the aryl bromide (1.0 eq.) and a suitable base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.) in a solvent mixture of ethanol/water/DME (2:1:2 v/v/v). The concentration of the aryl bromide should typically be in the range of 0.1-0.5 M.
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
-
Solution B (Boronic Acid):
-
Dissolve 1H-Indol-2-ylboronic acid (1.2 eq.) in the same solvent mixture.
-
Degas the solution separately. Due to the potential instability of the boronic acid, it is advisable to prepare this solution immediately before use.
-
2. Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. A commercially available flow reactor system (e.g., Vapourtec, Uniqsis, Syrris) is recommended.
-
The packed-bed reactor should contain a heterogeneous palladium catalyst, such as Pd on a silica support or a polymer resin (e.g., 7% Pd on WA30 chelate resin).[4] A typical reactor column would be a glass Omnifit column (e.g., 10 cm x 6.6 mm i.d.).[6]
-
Set the reactor temperature to the desired value, typically between 80-120 °C.
-
Set the back pressure regulator (BPR) to a pressure sufficient to prevent solvent boiling (e.g., 40-100 psi).[6]
3. Reaction Execution:
-
Prime the system with the degassed solvent mixture at the desired total flow rate.
-
Once the system is stable, switch the pumps to draw from the reagent solutions (Solution A and Solution B) at equal flow rates. The total flow rate will determine the residence time in the reactor.
-
Collect the output from the reactor after allowing the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
4. Work-up and Purification:
-
The collected reaction mixture is typically subjected to a standard aqueous work-up. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylindole.
| Parameter | Typical Range | Rationale |
| Temperature | 80 - 120 °C | To accelerate the reaction rate. The precise control in flow prevents thermal decomposition. |
| Residence Time | 5 - 20 minutes | Optimized to achieve high conversion while minimizing byproduct formation. |
| Pressure | 40 - 100 psi | To suppress solvent boiling at elevated temperatures. |
| Catalyst | Heterogeneous Pd | Facilitates product purification and allows for catalyst reuse.[4][6] |
| Solvent | EtOH/H₂O/DME | A common solvent system that provides good solubility for both organic and inorganic reagents.[6] |
Advanced Application: C-H Functionalization in Flow
Direct C-H functionalization is a highly atom-economical and environmentally benign strategy for the synthesis of complex molecules.[8] The application of flow chemistry to C-H activation reactions is a rapidly growing field, offering enhanced safety and efficiency.[8] While specific flow protocols for the C-H arylation of indoles using 1H-Indol-2-ylboronic acid are still emerging, the principles of adapting batch procedures to flow are well-established.
A plausible approach involves a palladium-catalyzed C-H activation/arylation sequence. In such a process, an N-protected indole could be coupled with 1H-Indol-2-ylboronic acid in the presence of a suitable palladium catalyst and an oxidant.
Conceptual Workflow: C-H Arylation in Flow
Caption: Conceptual Workflow for C-H Arylation in Flow.
The translation of a batch C-H activation protocol to a continuous-flow process would involve pumping the pre-mixed reagents through a heated coil reactor. The precise temperature and residence time control afforded by the flow system would be critical for optimizing the yield and selectivity of the desired C-H functionalized product.[9]
Future Outlook: Photocatalysis and In-Situ Generation in Flow
The intersection of photocatalysis and flow chemistry is a particularly exciting frontier.[10] Photoredox catalysis enables the generation of radical intermediates under mild conditions, opening up new avenues for chemical synthesis. The use of boronic acids as radical precursors in photocatalytic reactions is well-documented.
A future application could involve the photocatalytic Minisci-type reaction of 1H-Indol-2-ylboronic acid with a heteroarene in a continuous-flow photoreactor.[11] This would allow for the direct C-H alkylation or arylation of heterocycles with the indole moiety under exceptionally mild conditions.
Furthermore, the challenge of the instability of 1H-Indol-2-ylboronic acid can be elegantly addressed by telescoping its synthesis and subsequent reaction in a continuous-flow setup. For instance, the lithiation of 2-bromoindole followed by borylation with a borate ester could be performed in the first stage of a flow reactor, with the resulting 1H-Indol-2-ylboronic acid (or its boronate ester) being immediately consumed in a subsequent Suzuki-Miyaura coupling or other reaction in the second stage of the reactor.[12] This in situ generation and consumption strategy minimizes the handling of the unstable intermediate and maximizes overall process efficiency.[13]
Conclusion
The application of continuous-flow chemistry to reactions involving 1H-Indol-2-ylboronic acid represents a significant advancement in the synthesis of medicinally relevant 2-substituted indoles. The enhanced control over reaction parameters afforded by flow systems effectively mitigates the challenges associated with the instability of this key building block, leading to improved yields, higher purity, and enhanced scalability. The detailed protocols and conceptual frameworks presented in these application notes are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to implement these powerful techniques in their own laboratories. As flow technology continues to evolve, we can anticipate even more innovative and efficient applications of 1H-Indol-2-ylboronic acid in the synthesis of the next generation of therapeutics.
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Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. (2020). ResearchGate. Available at: [Link]
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Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. (2015). Vapourtec. Available at: [Link]
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Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. (2022). ResearchGate. Available at: [Link]
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Guild, C. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
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Oliva, M. et al. (2022). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. STAR Protocols, 3(1), 101111. Available at: [Link]
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Wang, J., et al. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. Available at: [Link]
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Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2014). ResearchGate. Available at: [Link]
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Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. (2015). ResearchGate. Available at: [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures. Available at: [Link]
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Luisi, R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. Available at: [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). National Institutes of Health. Available at: [Link]
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Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2017). MDPI. Available at: [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2002). ACS Publications. Available at: [Link]
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Continuous in situ generation and reaction of phosgene in a microflow system. (2025). ResearchGate. Available at: [Link]
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Hafner, A., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Chemistry Portal. Available at: [Link]
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Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. (2023). RUA. Available at: [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). RSC Publishing. Available at: [Link]
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Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. (2022). Frontiers. Available at: [Link]
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Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow. (2018). Semantic Scholar. Available at: [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). ResearchGate. Available at: [Link]
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Lighting up the flow. (2020). GalChimia. Available at: [Link]
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C–H functionalization reactions under flow conditions. (2019). Chemical Society Reviews. Available at: [Link]
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Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021). YouTube. Available at: [Link]
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Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow. (2024). MDPI. Available at: [Link]
-
Environmentally Friendly Synthesis of Indoline Derivatives using Flow‐Chemistry Techniques. (2017). Sci-Hub. Available at: [Link]
-
Continuous in situ generation and reaction of phosgene in a microflow system. (2011). Chemical Communications. Available at: [Link]
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- 8. C–H functionalization reactions under flow conditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. rua.ua.es [rua.ua.es]
- 12. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling with 1H-Indol-2-ylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1H-Indol-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction.
Troubleshooting Guide (Q&A)
This section directly addresses specific issues you might be encountering during your experiments.
Question 1: My reaction yield is very low, and I'm recovering a significant amount of my aryl halide starting material. What's the likely cause and how can I fix it?
Answer:
Low conversion of your aryl halide in the presence of 1H-Indol-2-ylboronic acid most commonly points to two primary issues: rapid decomposition of the boronic acid or a suboptimal catalytic system that is too slow to compete with decomposition.
1. Protodeboronation: The Main Culprit
1H-Indol-2-ylboronic acid is notoriously unstable and prone to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2][3] This is often accelerated by the basic, aqueous conditions typical of many Suzuki protocols. If your boronic acid decomposes before it can participate in the catalytic cycle, your reaction will stall, leaving the aryl halide unreacted.
Troubleshooting Steps:
-
Assess Boronic Acid Quality: Before starting, check the purity and stability of your 1H-Indol-2-ylboronic acid. Impurities or partial decomposition can inhibit the reaction.
-
Switch to a More Stable Boron Species: If protodeboronation is suspected, consider using a more robust derivative. Potassium indol-2-yltrifluoroborate or indol-2-ylboronic acid pinacol ester (Bpin) are significantly more stable and less prone to protodeboronation.[3][4] They often require slightly different activation conditions but can dramatically improve yields by ensuring the nucleophile is present throughout the reaction.
-
Minimize Reaction Time with a Faster Catalyst: A highly active catalyst can drive the reaction to completion before significant boronic acid decomposition occurs. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed for this purpose.
2. Suboptimal Catalyst, Ligand, or Base Selection
An inefficient catalyst system can lead to a slow reaction, giving protodeboronation a chance to dominate. The choice of palladium source, ligand, and base are all interconnected and critical for success.
-
Catalyst & Ligand: For challenging substrates like unprotected indoles, standard catalysts like Pd(PPh₃)₄ may be insufficient. Systems employing a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[1][5] These ligands promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic cycle. Using pre-formed palladium precatalysts can also lead to more consistent results and higher turnover rates.[5]
-
Base Selection: The base is required to activate the boronic acid for transmetalation but can also promote its decomposition.[6] While strong bases like NaOH can be problematic, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a better choice for sensitive heteroarylboronic acids.[5][7] In some cases, organic bases have been shown to suppress protodeboronation.[2]
Question 2: I'm observing a significant amount of indole as a byproduct. What is happening and how can I prevent it?
Answer:
The formation of indole is the direct result of the protodeboronation of your 1H-Indol-2-ylboronic acid. This side reaction is a major competitive pathway that consumes your nucleophile, leading to low yields of the desired coupled product.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous or Modified Solvent Systems: While many Suzuki reactions use aqueous bases, water is a proton source that facilitates protodeboronation.
-
Protocol: Try running the reaction under strictly anhydrous conditions. Use anhydrous solvents (e.g., dioxane, toluene, THF) and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
If some water is necessary for solubility or catalyst performance, minimize the amount (e.g., using a 10:1 dioxane:water mixture).[7]
-
-
Employ a More Stable Boron Reagent: As mentioned previously, switching from the boronic acid to its corresponding potassium trifluoroborate salt or pinacol boronate ester (Bpin) is a highly effective strategy. These derivatives are more resistant to premature C-B bond cleavage.[1][3]
-
Optimize the Base:
-
Weaker Bases: Use a weaker base like K₃PO₄, K₂CO₃, or even an organic base like dicyclohexylamine, which has been shown to prevent protodeboronation in a similar system.[2]
-
Base Stoichiometry: Use the minimum amount of base required for the reaction, typically 2-3 equivalents.
-
-
Increase Reaction Rate: A faster forward reaction will outcompete the decomposition pathway.
-
Ligand Choice: Employ highly active phosphine ligands like SPhos or XPhos.[5]
-
Temperature: While higher temperatures can sometimes increase decomposition, they also increase the rate of the desired coupling. A careful balance is needed. It may be beneficial to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely.[5]
-
Question 3: My reaction is sluggish and requires high catalyst loading and long reaction times. How can I optimize my conditions for better efficiency?
Answer:
Sluggish reactions are often a sign that one or more steps in the catalytic cycle are slow. For heteroaryl systems, both oxidative addition and transmetalation can be challenging. The unprotected N-H on the indole can also interact with the catalyst.[8]
Optimization Workflow:
1. Re-evaluate the Catalyst System:
This is the most impactful area for optimization. A systematic screening of catalysts, ligands, and bases is recommended.
| Parameter | Recommendation 1 (High Activity) | Recommendation 2 (Milder) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) | Pd(OAc)₂ (1-2 mol %) | Pd(0) sources avoid the need for in-situ reduction, which can consume ligand or boronic acid.[9] |
| Ligand | SPhos or XPhos (2-4 mol %) | RuPhos or P(t-Bu)₃ (2-4 mol %) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for difficult couplings.[1][5] |
| Base | K₃PO₄ (2-3 equiv) | K₂CO₃ (2-3 equiv) | K₃PO₄ is a strong, non-nucleophilic base that works well in many challenging systems. |
| Solvent | Dioxane/H₂O (e.g., 5:1) | Toluene or THF (anhydrous) | The solvent choice affects solubility and the rate of protodeboronation. |
| Temperature | 80-100 °C | 60 °C | Higher temperatures increase reaction rates but can also accelerate decomposition.[5] |
2. Detailed Experimental Protocol (Starting Point for Optimization):
This protocol provides a robust starting point for coupling an aryl bromide with 1H-Indol-2-ylboronic acid.
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), 1H-Indol-2-ylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution: add the Palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) to the reaction solvent (e.g., 4 mL of anhydrous dioxane).
-
Using a syringe, add the catalyst solution to the reaction vessel containing the solids.
-
If required, add degassed water (e.g., 1 mL).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q: Should I protect the N-H of my indole?
A: Not necessarily. Many modern Suzuki protocols are designed to tolerate unprotected N-H groups on heterocycles.[5][8] Adding and removing a protecting group adds steps and cost to your synthesis. It is highly recommended to first screen modern catalyst systems (e.g., Pd₂dba₃/SPhos with K₃PO₄) which are often successful with unprotected indoles. Only consider N-protection if optimization fails or if the N-H proton is incompatible with other functionality in your molecule.
Q: How can I tell if my 1H-Indol-2-ylboronic acid has decomposed?
A: Pure 1H-Indol-2-ylboronic acid is typically a stable solid. Decomposition via protodeboronation yields indole. You can check the purity by ¹H NMR spectroscopy before use; the presence of signals corresponding to indole is a clear indicator of decomposition. Due to its instability in solution, it's best to use it immediately after weighing and to set up reactions quickly.
Q: What is the role of the base in the Suzuki reaction?
A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid (or its ester) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This "ate" complex is much more reactive and readily transfers its organic group from boron to the palladium center.[6]
Q: Can I use an aryl chloride as my coupling partner?
A: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. Coupling with aryl chlorides often requires more forcing conditions or, more effectively, the use of highly active catalyst systems. The same bulky, electron-rich phosphine ligands (SPhos, XPhos, RuPhos) that are recommended for challenging substrates are also the top choice for activating aryl chlorides.[5]
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Alonso, F., et al. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Golden, A. M., & Johnson, J. S. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][10]-Fused Indole Heterocycles. ACS Publications. [Link]
-
Payack, J. F., et al. (2002). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]
-
Sakinho. (2019). Comment on "Your 'Go-To', 'just couple already', Suzuki conditions?". Reddit. [Link]
-
Syed, M. A. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Snieckus, V., et al. (2019). Indolylboronic Acids: Preparation and Applications. PMC - NIH. [Link]
-
Cacchi, S., et al. (2004). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Student Contributor. (2022). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Symposium. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Thompson, A., et al. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Thieme. [Link]
-
Snieckus, V., et al. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]
-
Kumar, A., et al. (2024). Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. RSC Publishing. [Link]
-
Buchwald, S. L., et al. (2021). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato (dan)-boronates. ChemRxiv. [Link]
-
Oestreich, M. (2008). SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES. RosDok. [Link]
-
Al-Masri, O. A., et al. (2022). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 1H-Indol-2-ylboronic Acid by Recrystallization
Welcome to the technical support center for the purification of 1H-Indol-2-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying this valuable synthetic intermediate. Due to its inherent instability, purifying 1H-Indol-2-ylboronic acid requires a nuanced approach that goes beyond standard recrystallization protocols. This document provides in-depth, field-proven insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is 1H-Indol-2-ylboronic acid so difficult to purify by recrystallization?
A: The primary challenge lies in the compound's susceptibility to protodeboronation, a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your product into indole.[1] This degradation is often accelerated by heat, moisture, and the presence of acidic or basic impurities.[2][3] The electron-rich nature of the indole ring system makes the C-B bond particularly labile.
Q2: What is the most common impurity I should expect?
A: The most prevalent impurity is indole, the protodeboronated by-product. You may also encounter boroxine, a trimeric anhydride formed by the dehydration of three boronic acid molecules, especially if the crude material has been subjected to high temperatures or stored improperly.[4][5] Residual starting materials or solvents from the preceding synthetic step are also common.
Q3: What's the ideal solvent system for recrystallization?
A: There is no single "best" solvent system, as the optimal choice depends on the specific impurities present. However, a mixed solvent system is almost always required. A common and effective approach involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (an anti-solvent) to induce crystallization.[6] A good starting point is a mixture of an ether (like diethyl ether or MTBE) or an ester (like ethyl acetate) with a non-polar solvent such as hexanes or heptane.[6][7]
Q4: How can I confirm the purity of my final product?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of boronic acids.[8][9][10] It can effectively separate the desired product from indole and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial; the disappearance of impurity signals and the presence of clean, sharp peaks for 1H-Indol-2-ylboronic acid are key indicators. Pay close attention to the integration of the aromatic protons to quantify any residual indole.
Q5: How should I store the purified 1H-Indol-2-ylboronic acid?
A: Due to its instability, the purified solid should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures (a freezer at -20°C is recommended) to minimize degradation over time.[11]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues you may encounter during the recrystallization process and provides a logical framework for resolving them.
Problem 1: Product "Oils Out" Instead of Crystallizing
This frustrating phenomenon occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.
Root Causes & Solutions:
-
Solution is Too Concentrated: If the concentration of the boronic acid is too high, it may not have the necessary space and time to form an ordered crystal lattice.
-
Solution: Add a small amount of the "good" solvent back into the mixture with gentle warming until the oil redissolves. Then, allow the solution to cool more slowly or add the anti-solvent at a much slower rate.
-
-
Cooling Rate is Too Fast: Rapid cooling shocks the system, preventing proper crystal nucleation and growth.
-
Solution: After heating to dissolve the compound, allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling process.
-
-
Inappropriate Solvent System: The chosen solvent pair may have too great a polarity difference, causing the product to crash out of solution as an oil.
-
Solution: Re-evaluate your solvent system. Refer to the table below for guidance. You may need a solvent pair with more closely matched polarities.
-
Problem 2: Low or No Crystal Formation Upon Cooling
You've followed the procedure, but the product stubbornly remains in solution.
Root Causes & Solutions:
-
Solution is Too Dilute: There may not be enough solute to reach the saturation point upon cooling.
-
Solution: Carefully evaporate some of the solvent under reduced pressure (without excessive heating) to increase the concentration. Be cautious, as prolonged heating can cause decomposition.
-
-
Lack of Nucleation Sites: Spontaneous crystallization sometimes needs a nudge.
-
Solution A (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]
-
Solution B (Seeding): If you have a small amount of pure, solid 1H-Indol-2-ylboronic acid, add a single tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.
-
Problem 3: Final Product Purity is Unacceptable (e.g., Contaminated with Indole)
Your recrystallized material still shows significant levels of impurities, particularly the protodeboronated product, indole.
Root Causes & Solutions:
-
Excessive Heating: Prolonged exposure to high temperatures during the dissolution step is a primary cause of protodeboronation.
-
Solution: Use the absolute minimum amount of heat necessary to dissolve the crude solid. Work quickly and efficiently. Avoid refluxing the solution for extended periods.
-
-
Presence of Water: Water can facilitate the protodeboronation reaction.
-
Solution: Ensure all your solvents are anhydrous and your glassware is thoroughly dried before use. Performing the recrystallization under an inert atmosphere (nitrogen or argon) can also help.
-
-
Ineffective Solvent System: The chosen solvent system may not be effectively leaving the key impurity (indole) in the mother liquor.
-
Solution: Indole is generally more soluble in non-polar solvents than 1H-Indol-2-ylboronic acid. Consider a solvent system where the boronic acid has lower solubility, allowing it to crystallize while the more soluble indole remains in solution. A trial-and-error approach on a small scale is often necessary.
-
Data & Protocols
Table 1: Recommended Solvent Systems for Recrystallization Screening
| "Good" Solvent (High Solubility) | "Poor" Solvent (Anti-Solvent) | Key Considerations |
| Diethyl Ether (Et₂O) | n-Hexane or n-Heptane | A very common and effective starting point. Ensure ethers are peroxide-free. |
| Ethyl Acetate (EtOAc) | n-Hexane or n-Heptane | Good for moderately polar impurities.[6] Can sometimes co-crystallize. |
| Tetrahydrofuran (THF) | n-Hexane | THF is more polar than Et₂O; useful if solubility is an issue in other ethers.[7] |
| Dichloromethane (DCM) | n-Hexane or Pentane | Use with caution; ensure complete removal due to potential toxicity. |
Step-by-Step Experimental Protocol: A General Guideline
Objective: To purify crude 1H-Indol-2-ylboronic acid using a mixed-solvent recrystallization.
-
Solvent Selection: Based on small-scale trials, select a promising "good"/"poor" solvent pair (e.g., Diethyl Ether/Hexane).
-
Dissolution: Place the crude 1H-Indol-2-ylboronic acid in an oven-dried flask under an inert atmosphere. Add the minimum volume of the "good" solvent required to dissolve the solid at room temperature or with very gentle warming (do not exceed 40°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel containing a small cotton or Celite plug. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: Slowly add the "poor" solvent dropwise to the warm solution until it becomes faintly cloudy (turbid). This is the point of saturation. If necessary, add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may transfer the flask to a colder environment (e.g., 4°C or an ice bath) for several hours to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor containing impurities.[12]
-
Drying: Dry the purified crystals thoroughly under high vacuum. Avoid heating the solid during drying.[12]
-
Analysis: Characterize the final product by HPLC and NMR to confirm purity and identity.
Visual Workflow
Troubleshooting "Oiling Out" Events
The following diagram outlines a decision-making process for when your compound fails to crystallize and instead forms an oil.
Caption: A troubleshooting flowchart for addressing product oiling out.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Khan, R. A. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. Available from: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Challenging purification of organoboronic acids. Available from: [Link]
-
PubChem. 1H-Indol-2-ylboronic acid. National Center for Biotechnology Information. Available from: [Link]
-
Reddit. (2015). Purification of boronic acids?. r/chemistry. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]
-
Nauth, A. M., & Oestreich, M. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
KTH Royal Institute of Technology. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. 1H-INDOL-2-YLBORONIC ACID | 220396-46-3 [chemicalbook.com]
- 12. youtube.com [youtube.com]
Common side reactions in the synthesis of 1H-Indol-2-ylboronic acid
Welcome to the technical support center for the synthesis of 1H-Indol-2-ylboronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot your experiments and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 1H-Indol-2-ylboronic acid?
A1: The most prevalent side reactions include protodeboronation, oxidation of the boronic acid, lack of regioselectivity leading to C3-borylated isomers, and the formation of indoline byproducts. Each of these can significantly impact your yield and the purity of the final product.
Q2: Why is my yield of 1H-Indol-2-ylboronic acid consistently low?
A2: Low yields are often a consequence of one or more of the common side reactions. Protodeboronation, the loss of the boronic acid group, is a frequent issue, particularly during aqueous workups or purification under non-optimal pH conditions[1]. Oxidation of the electron-rich indole ring or the boronic acid moiety itself can also lead to product degradation[2]. Furthermore, incomplete conversion or the formation of difficult-to-separate regioisomers can contribute to lower isolated yields.
Q3: I am observing the formation of indole (the starting material) in my final product. What is happening?
A3: The presence of indole in your final product is a strong indicator of protodeboronation[3]. This is the cleavage of the C-B bond, which is replaced by a C-H bond, reverting your product to the starting indole. This reaction can be catalyzed by acidic or basic conditions, and even by certain metal catalysts used in subsequent cross-coupling reactions[1][4].
Q4: How can I confirm the regiochemistry of my borylated indole?
A4: 1H NMR spectroscopy is a powerful tool for this. For 1H-Indol-2-ylboronic acid, you should observe a characteristic singlet for the C3-proton. In contrast, the C3-borylated isomer would show a signal for the C2-proton, which typically appears at a different chemical shift. 2D NMR techniques like HMBC and NOESY can provide further confirmation of the connectivity and spatial relationships within the molecule. In some cases, X-ray crystallography of a suitable derivative can provide unambiguous structural proof.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems, their underlying causes, and actionable troubleshooting steps.
Problem 1: Significant Protodeboronation Observed
Symptoms:
-
Presence of a significant amount of the corresponding indole starting material in the crude or purified product.
-
Reduced yield of the desired indolylboronic acid.
-
Difficulty in purifying the product away from the starting indole.
Causality: Protodeboronation is the protonolysis of the carbon-boron bond and is a well-documented instability pathway for arylboronic acids[1]. The mechanism is highly dependent on the pH of the medium.
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the indole nitrogen can be protonated, increasing the electrophilicity of the indole ring and facilitating the cleavage of the C-B bond.
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists as the boronate anion ([ArB(OH)3]-), which can be more susceptible to protonolysis[5].
Troubleshooting & Preventative Measures:
| Experimental Step | Solution | Causality Explained |
| Reaction Workup | - Neutralize the reaction mixture carefully to a pH of ~7 before extraction.- Use a buffered aqueous solution (e.g., phosphate buffer, pH 7) for washing.- Minimize contact time with aqueous acidic or basic layers. | Avoiding pH extremes during workup is critical to prevent the catalytic breakdown of the product[1][5]. |
| Purification | - Use a minimally acidic or basic eluent system for column chromatography. A neutral solvent system like hexanes/ethyl acetate is often preferred.- Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.- Recrystallization from a non-aqueous solvent system can be an effective purification method that avoids aqueous conditions[6]. | Silica gel can be acidic and promote protodeboronation on the column. Minimizing the residence time on the column is also advisable. |
| Storage | - Store the purified 1H-Indol-2-ylboronic acid as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C)[7].- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for long-term storage. | Boronic acids can be sensitive to moisture and air over time. Conversion to a boronate ester protects the boronic acid moiety. |
Problem 2: Product Degradation due to Oxidation
Symptoms:
-
Formation of colored impurities in the reaction mixture or during purification.
-
Complex mixture of byproducts observed by LC-MS or NMR.
-
Low mass recovery after purification.
Causality: Arylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS)[2][3]. The electron-rich indole nucleus is also prone to oxidation. This can lead to the formation of the corresponding phenol (2-hydroxyindole) and other degradation products.
Troubleshooting & Preventative Measures:
| Experimental Step | Solution | Causality Explained |
| Reaction Setup | - Degas all solvents thoroughly before use.- Run the reaction under a positive pressure of an inert gas (argon or nitrogen)[7]. | This minimizes the presence of dissolved oxygen, a key oxidant[2]. |
| Reagent Purity | - Use freshly distilled or high-purity solvents to avoid peroxide impurities. | Peroxides are potent oxidants that can initiate the degradation of the boronic acid. |
| Workup & Purification | - Keep the product cold during workup and purification.- Minimize exposure to air and light. | Lower temperatures slow down the rate of oxidation. Light can sometimes promote the formation of ROS. |
Problem 3: Formation of C3-Borylated Isomer
Symptoms:
-
Presence of a regioisomeric byproduct that is difficult to separate from the desired C2-isomer.
-
Complex 1H NMR spectrum with multiple sets of indole proton signals.
Causality: The indole ring has multiple nucleophilic positions. While C2-borylation is often desired, electrophilic borylation can also occur at the C3 position, which is electronically favored in many electrophilic aromatic substitution reactions of indoles. The regioselectivity is highly dependent on the reaction conditions and the nature of any protecting groups on the indole nitrogen[8][9][10].
Troubleshooting & Preventative Measures:
| Strategy | Approach | Causality Explained |
| N-Protection | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to borylation. | N-protection can alter the electronic properties and steric environment of the indole ring, favoring borylation at the C2 position[9][10]. The choice of protecting group can be critical for directing the regioselectivity[11]. |
| Directed Borylation | - Utilize a directing group on the indole nitrogen that can chelate to the borylating agent, directing it to the C2 position. | Certain N-heterocyclic directing groups have been shown to effectively control the regioselectivity of borylation[8][12]. |
| Choice of Borylation Method | - Employ methods known to favor C2 borylation, such as certain iridium-catalyzed C-H activation/borylation protocols. | The mechanism of these catalytic reactions often favors the sterically less hindered and electronically distinct C2 position[13]. |
Problem 4: Formation of Indoline Byproducts
Symptoms:
-
Observation of signals corresponding to a saturated five-membered ring in the 1H NMR spectrum.
-
Mass spectrometry data indicating the addition of two hydrogen atoms to the product.
Causality: Under certain borylation conditions, particularly those involving hydroboration reagents or certain transition metal catalysts, the indole ring can be reduced to the corresponding indoline[14][15][16]. This is often observed as a competing reaction pathway.
Troubleshooting & Preventative Measures:
| Strategy | Approach | Causality Explained |
| Reaction Conditions | - Carefully select the borylation reagent and catalyst system to avoid those known to promote indole reduction.- Optimize the reaction temperature; in some cases, higher temperatures can favor aromatization back to the indole[14]. | Some borylation reactions proceed through an indoline intermediate, and controlling the subsequent dehydrogenation is key to obtaining the desired indole product[16][17]. |
| Post-Reaction Oxidation | - If indoline formation is unavoidable, consider a subsequent oxidation step to convert the indoline back to the indole. | Reagents such as DDQ or manganese dioxide are commonly used for the dehydrogenation of indolines. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1H-Indol-2-ylboronic Acid via Lithiation and Borylation
This protocol is a general guideline and may require optimization for specific substituted indoles.
-
N-Protection: To a solution of indole (1.0 eq) in anhydrous THF, add a suitable base (e.g., NaH, 1.1 eq) at 0 °C. After cessation of hydrogen evolution, add the protecting group precursor (e.g., Boc2O, 1.1 eq). Allow the reaction to warm to room temperature and stir until complete by TLC analysis. Quench with saturated aqueous NH4Cl and extract with an organic solvent. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the N-protected indole by column chromatography.
-
Lithiation and Borylation: To a solution of the N-protected indole (1.0 eq) in anhydrous THF at -78 °C, add a solution of n-BuLi or t-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate (1.5 eq) dropwise at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the pH is ~2. Stir for 1 hour. Neutralize the mixture to pH ~7 with aqueous NaOH. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified.
Note on Deprotection: The acidic workup is often sufficient to remove acid-labile protecting groups like Boc. Other protecting groups may require specific deprotection steps.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 1H-indol-2-ylboronic acid in a minimum amount of a hot solvent in which it is soluble (e.g., acetone, ethyl acetate).
-
Slowly add a co-solvent in which the product is sparingly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
References
- Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156–13165.
- Hall, D. G. (Ed.). (2011).
-
Frontiers in Microbiology. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
- Cubinak, M., et al. (2019).
-
ACS Omega. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. Retrieved from [Link]
-
PubMed. (2019). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]
-
MDPI. (2019). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]
-
National Institutes of Health. (2018). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Retrieved from [Link]
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
ChemRxiv. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Retrieved from [Link]
-
ResearchGate. (2021). Can anyone help me troubleshoot protein purification?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts. Retrieved from [Link]
-
PubMed. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]
-
ACS Publications. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances on Regioselective C−H Borylation of Indoles. Retrieved from [Link]
-
SlideShare. (2018). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
National Institutes of Health. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Retrieved from [Link]
-
ResearchGate. (2024). Nickel-catalyzed borylation of indoles. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to improve the stability of 1H-Indol-2-ylboronic acid in solution
Ticket ID: IND-2-B-STAB-001 Subject: Prevention of Protodeboronation in Solution-Phase Experiments Status: Open / High Priority Assigned Specialist: Senior Application Scientist
Executive Summary: The "Protodeboronation Trap"
Users frequently report rapid decomposition of 1H-Indol-2-ylboronic acid (and related 2-heteroaryl boronic acids) when placed in solution, particularly during Suzuki-Miyaura cross-couplings. This is not a batch quality issue; it is an intrinsic mechanistic failure known as protodeboronation .
The 2-position of the indole ring is electronically linked to the nitrogen lone pair. In solution, particularly in the presence of protons (even from trace water or slightly acidic silica), the C3 position acts as a nucleophile, accepting a proton. This disrupts aromaticity and creates a transient species that rapidly ejects the boron moiety to restore stability, yielding indole as a byproduct.
Immediate Action Required: Do not store this reagent in solution. Prepare immediately before use, or switch to the strategies detailed below.
Diagnostic: Mechanism of Failure
To solve the instability, one must understand the pathway. The decomposition is driven by the high electron density of the heteroaromatic ring facilitating proton attack.
Figure 1: Mechanism of Acid-Catalyzed Protodeboronation The following diagram illustrates why your yield decreases the longer the reagent sits in solution.
Caption: The C3 position of the indole ring traps a proton, creating an intermediate that ejects the boron group to regain aromatic stability.
Strategic Solutions & Protocols
Strategy A: The "Slow-Release" Protocol (MIDA Boronates)
Best for: Complex synthesis, scale-up, and storage stability.
The most robust solution is to replace the free boronic acid with an N-methyliminodiacetic acid (MIDA) boronate ester. The MIDA ligand "cages" the boron, removing its Lewis acidity and preventing the transmetalation/protodeboronation cycle until specifically activated.
Why it works: The MIDA boronate is stable to air, chromatography, and storage.[1][2] Under mild aqueous basic conditions, it hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed in the cross-coupling reaction. This keeps the concentration of the free, unstable acid low (preventing decomposition) but sufficient for reaction.
Protocol: Slow-Release Cross-Coupling
-
Reagents:
-
1.0 equiv Aryl Halide
-
1.2 equiv Indol-2-yl MIDA boronate
-
Catalyst: Pd(OAc)₂ / SPhos (or XPhos)
-
Base: K₃PO₄ (3.0 equiv)
-
-
Solvent System: Dioxane : Water (5:1 ratio). Crucial: The water is necessary for hydrolysis.
-
Temperature: 60°C.
-
Execution:
-
Mix reagents in the solvent.
-
Heat to 60°C. At this temp, K₃PO₄ promotes the slow hydrolysis of the MIDA group.
-
The free boronic acid is generated in situ and immediately captured by the Pd-catalyst.
-
Strategy B: N-Protection (Electronic Deactivation)
Best for: Users who must use the free boronic acid form.
If you cannot use MIDA boronates, you must electronically deactivate the indole ring. Protecting the nitrogen with an electron-withdrawing group (EWG) reduces the nucleophilicity of C3.
-
Recommended Groups: Boc (tert-butyloxycarbonyl), Tosyl (Ts), or Benzenesulfonyl.
-
Effect: These groups pull electron density away from the ring. This makes the C3 position less likely to grab a proton, significantly increasing the half-life of the C-B bond in solution.
-
Trade-off: Requires an extra deprotection step later.
Strategy C: Anhydrous "Flash" Coupling
Best for: Small scale, high-throughput screening.
If using the unprotected free acid is mandatory:
-
Solvent: Use strictly anhydrous THF or DMF . Avoid protic solvents (MeOH, EtOH) entirely.
-
Base: Use anhydrous bases like CsF or K₂CO₃ .
-
Add Last: Add the boronic acid last to the reaction vessel, immediately before heating/irradiation.
-
Overcharge: Use 1.5–2.0 equivalents to account for inevitable decomposition.
Troubleshooting Guide (FAQ)
Table 1: Common Failure Modes and Resolutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Rapid protodeboronation before reaction completion. | Switch to MIDA Boronate. If unavailable, add boronic acid in 3 portions over 1 hour (portion-wise addition). |
| Recovery of Indole | The C-B bond hydrolyzed.[3][4] You isolated the decomposition product. | Check solvent pH. Ensure reaction is not acidic. Use Strategy B (N-protection) to stabilize the ring. |
| Starting Material (Halide) Remains | Catalyst died or Boronic acid decomposed too fast. | Increase catalyst loading (to 5 mol%). Use a "hot start" (add catalyst to pre-heated mixture). |
| Reagent turned brown in storage | Oxidation/Hydrolysis in the bottle. | Discard. Indole-2-boronic acids are not shelf-stable at RT. Store new batches at -20°C under Argon. |
Decision Matrix: Workflow Optimization
Use this logic flow to determine the correct experimental setup for your specific constraints.
Caption: Decision tree for selecting reaction conditions based on substrate availability.
References
- Mechanistic Insight: Cox, P. A., et al. (2000). Protodeboronation of heteroaromatic boronic acids. This work details the kinetic instability of 2-heteroaryl boronic acids and the role of pH.
-
The MIDA Solution: Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5]
-
Protodeboronation Review: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (Comprehensive review on stability factors).
- Indole Functionalization: Garg, N. K., et al. (2002). Development of strategies for the coupling of unstable heteroaryl boronates. (Discusses the use of anhydrous conditions).
-
MIDA Boronate Application: MIDA Boronate: A New Organo-boron Reagent. BLDpharm Technical Notes.
Sources
Overcoming catalyst deactivation in Suzuki reactions of indolylboronic acids
Introduction: Why is this reaction failing?
Welcome to the technical support center. If you are here, you are likely staring at a reaction vial containing unreacted aryl halide and a missing indolylboronic acid. You are not alone.
Coupling indolylboronic acids (especially 2-indolyl) is notoriously difficult due to two distinct failure modes that often look identical by LCMS:
-
Protodeboronation: The boronic acid hydrolyzes and falls off the indole ring before it can transmetallate.
-
Catalyst Poisoning: The indole nitrogen coordinates to the Palladium, shutting down the catalytic cycle.
This guide moves beyond "add more catalyst" and provides mechanistically grounded solutions to stabilize your nucleophile and protect your metal center.
Diagnostic Workflow
Before changing your entire system, use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of Suzuki coupling failure.
Technical Deep Dive: The "Silent Killers"
A. Protodeboronation (The C2 vs. C3 Trap)
Indolylboronic acids are exceptionally prone to base-catalyzed protodeboronation. The mechanism involves the formation of a boronate "ate" complex, which then undergoes protonolysis.
-
2-Indolyl: Extremely unstable. The proximity of the indole nitrogen allows for rapid protonation at the C3 position, followed by deboronation. Aqueous base is usually fatal to these substrates.
-
3-Indolyl: More stable than C2, but still degrades significantly faster than phenylboronic acids.
The Fix: You must throttle the concentration of the active boronate species or remove water entirely.
-
Strategy 1 (Anhydrous): Use anhydrous
in dioxane/toluene. -
Strategy 2 (Slow Release): Use MIDA boronates . These slowly hydrolyze, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [1].
B. Catalyst Poisoning (The N-H Problem)
The free N-H of an indole is a competent ligand for Palladium. If your indole is unprotected, it can bind to the Pd(II) intermediate, forming a resting state that is too stable to undergo reductive elimination.
The Fix:
-
Ligand Overpowering: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) that sterically crowd out the nitrogen [2].
-
Precatalysts: Use Pd-G3 or G4 precatalysts. These activate rapidly and prevent the formation of inactive Pd-dimers.
Comparative Data: Boron Species Stability
Select the right boron source based on your specific indole substitution.
| Boron Species | Stability (Air/Moisture) | Reactivity | Best For...[1] |
| Boronic Acid ( | Low | High | Simple, stable 3-indolyl substrates. |
| Pinacol Ester ( | Moderate | Moderate | General screening; often requires stronger activation. |
| MIDA Boronate | High | Controlled | 2-Indolyl substrates ; slow-release prevents decomposition. |
| Trifluoroborate ( | High | High | Aqueous conditions; air-stable solid handling [3]. |
Experimental Protocols
Protocol A: The "Bulky Ligand" Method (For Unstable Boronic Acids)
Best for: 2-indolylboronic acids or when N-protection is impossible.
Mechanistic Logic: This protocol uses XPhos Pd G3/G4 . The precatalyst ensures rapid generation of the active LPd(0) species, while the bulky XPhos ligand prevents the indole nitrogen from coordinating to the metal center.
-
Charge Vessel: Add Aryl Halide (1.0 equiv), Indolylboronic acid (1.2–1.5 equiv), and XPhos Pd G3 (2–5 mol%).
-
Solvent: Add degassed THF or 1,4-Dioxane (0.1 M concentration).
-
Base: Add degassed 0.5 M
(aqueous) (2.0 equiv).-
Note: If protodeboronation is observed, switch to anhydrous
and add 10 equivalents of water (controlled amount).
-
-
Reaction: Stir vigorously at 40 °C–60 °C.
-
Tip: Do not overheat. Unstable boronic acids decompose faster at reflux.
-
-
Monitor: Check HPLC at 30 mins. These catalysts activate instantly; long reaction times often just lead to decomposition.
Protocol B: The MIDA Slow-Release Method
Best for: Highly sensitive substrates where Protocol A fails.
Mechanistic Logic: MIDA boronates are chemically inert. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the standing concentration of the unstable acid low, favoring cross-coupling over decomposition [4].
-
Charge Vessel: Aryl Halide (1.0 equiv), Indolyl MIDA boronate (1.5 equiv), Pd(dppf)Cl2 or XPhos Pd G3 (5 mol%).
-
Solvent: THF:Water (10:1 ratio).
-
Base:
(3.0 equiv). -
Reaction: Heat to 60 °C.
-
Critical: The hydrolysis of the MIDA group is temperature-dependent. If the reaction is too slow, increase T to 80 °C to accelerate the release of the boronic acid.
-
Mechanistic Pathway Visualization
Understanding the competition between the productive cycle and the deactivation pathways is critical for troubleshooting.
Figure 2: The productive Suzuki cycle (Blue/Green) vs. competing deactivation pathways (Red).
Frequently Asked Questions (FAQ)
Q: My starting material is consumed, but I only see dehalogenated starting material (Ar-H) and indole (Ind-H). What happened? A: You likely have Protodeboronation (Ind-H formation) AND Beta-Hydride Elimination or reduction of your aryl halide. This suggests the transmetallation step failed because the boronic acid decomposed before it could react.
-
Fix: Switch to a MIDA boronate or Potassium Trifluoroborate to stabilize the nucleophile.
Q: Can I use water in the solvent?
A: Only if you are using MIDA boronates or Trifluoroborates. For free boronic acids (especially 2-indolyl), water promotes rapid protodeboronation. Use anhydrous conditions (Dioxane/Toluene) with solid, anhydrous bases like
Q: Why does the reaction turn black immediately? A: "Pd Black" formation indicates the catalyst has fallen out of solution, often due to ligand dissociation.
-
Fix: This is common with standard
. Switch to Buchwald Precatalysts (e.g., XPhos Pd G3) . The precatalyst scaffold stabilizes the Pd until it enters the cycle.
Q: Should I protect the indole nitrogen? A: Ideally, yes . A Boc or Tosyl group on the nitrogen prevents catalyst poisoning and significantly reduces the electron density of the indole ring, making the C-B bond less prone to protonolysis. If you cannot protect it, you must use a bulky ligand (XPhos/SPhos).
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of highly functionalized polyenes. Journal of the American Chemical Society, 129(21), 6716-6717.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[2] The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(3), 1312–1318.
Sources
How to deal with the N-H proton of 1H-Indol-2-ylboronic acid in coupling reactions
Welcome to the Technical Support Center for Heterocyclic Coupling. You have reached the Indole & Azole Chemistry Specialist Desk .
The coupling of 1H-Indol-2-ylboronic acid (and its esters) is widely recognized as one of the most challenging "hard mode" reactions in Suzuki-Miyaura chemistry. The presence of the free N-H proton is not merely a handle for deprotonation; it is the electronic gatekeeper that dictates the stability of your C-B bond.
Below is your technical guide, structured to diagnose the failure modes associated with this substrate and provide self-validating protocols to overcome them.
Module 1: The Core Problem – Why Your Reaction Fails
You are likely observing one of two scenarios:
-
Rapid Protodeboronation: The starting material disappears, but only reduced indole (H-Indole) is found, not the product.
-
Catalyst Inhibition: The reaction stalls despite the presence of oxidative addition partners.
The Mechanistic Trap: C3-Protonation
The N-H proton makes the indole ring highly electron-rich. Contrary to intuitive thinking, the instability of 2-indolylboronates is usually driven by protonation at C3 , not the nitrogen. The free N-H lone pair donates density into the ring, making C3 nucleophilic. Once C3 is protonated, the resulting indolenium intermediate triggers the ejection of the boron group at C2.
Figure 1: The Protodeboronation Pathway This diagram illustrates how the free N-H facilitates the destruction of your boronic acid before it can enter the catalytic cycle.
Caption: The kinetic competition between productive transmetalation (Green) and destructive protodeboronation (Red).[1]
Module 2: Strategy A – Protection (The Gold Standard)
If your synthetic route allows, masking the N-H proton is the highest-probability solution.
Why it works: Electron-withdrawing groups (EWGs) on the nitrogen pull electron density away from the ring. This deactivates C3, preventing the protonation event that leads to deboronation.
| Protecting Group | Stability Benefit | Removal Difficulty | Recommendation |
| Boc (tert-butoxycarbonyl) | High (Strong EWG) | Easy (TFA or heat) | Primary Choice |
| SEM (2-(TMS)ethoxymethyl) | Moderate | Moderate (TBAF/Acid) | Use if Boc is labile |
| Tosyl (Ts) | Very High | Hard (Strong Acid/Reductive) | Use only for tough substrates |
| Methyl | Low (Electron Donating) | Very Hard | Avoid (Increases instability) |
Protocol 1: N-Boc Protection of Indol-2-yl Boronate Note: It is often better to protect the 2-bromoindole first, then borylate, rather than protecting the boronic acid.
-
Substrate: 2-bromoindole (1.0 equiv).
-
Reagents:
(1.2 equiv), DMAP (0.1 equiv), (1.5 equiv).[1] -
Solvent: DCM or THF (0.2 M).
-
Procedure: Stir at RT until TLC shows conversion. Wash with dilute citric acid.[1]
-
Borylation: Convert the N-Boc-2-bromoindole to the boronate using Miyaura borylation (
, , KOAc).[1]-
Critical Check: The resulting N-Boc-indol-2-yl pinacol boronate is bench-stable and couples efficiently.
-
Module 3: Strategy B – The "Slow Release" (MIDA Boronates)
If you cannot use a protecting group, you must use MIDA (N-methyliminodiacetic acid) boronates .[1] This technology, pioneered by the Burke Lab, solves the instability problem by keeping the boron atom
Why it works: The MIDA ligand cages the boron. Under mild aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing the accumulation of the unstable species.
Protocol 2: Unprotected Coupling using MIDA Boronates Reference: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007.[1][2][3]
-
Reagents:
-
Solvent: THF or Dioxane (degassed).[1]
-
Procedure:
Module 4: Strategy C – High-Turnover Catalysis (Direct Coupling)
If you must use the unprotected 2-indolyl pinacol boronate or acid directly, you must outrun the decomposition. This requires a catalyst with an exceptionally fast transmetalation rate.
Recommended System:
-
Ligand: XPhos or SPhos (Buchwald G3/G4 Precatalysts).[1] These bulky, electron-rich ligands facilitate rapid oxidative addition and, crucially, accelerate transmetalation.
-
Base: Anhydrous bases are preferred to stop hydrolysis.
(solid) or CsF.
Protocol 3: Rapid Coupling of Unprotected Indole-2-Bpin Reference: Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc. 2008.[1]
-
Setup: Glovebox or strict Schlenk technique (Argon).
-
Catalyst: XPhos Pd G3 (2-5 mol%).[1]
-
Base:
(finely ground, anhydrous, 3.0 equiv).[1] -
Solvent: n-Butanol or Dioxane/Water (4:1) – Note: While anhydrous is better for stability, a tiny amount of water is often needed for the Suzuki mechanism. If using water, degas thoroughly.
-
Temperature: 80-100°C (Pre-heat the block; drop the vessel in to start fast).
Troubleshooting & FAQ
Figure 2: Diagnostic Decision Tree
Caption: Step-by-step diagnosis of common failure modes in indole coupling.
Q: Can I use
Q: Why does my reaction turn black immediately? A: This is "Pd black" precipitation.[1] It indicates your ligand is dissociating, or the N-H of the indole is coordinating to the Pd, displacing the phosphine. Switch to a precatalyst (like XPhos Pd G3) which is stable until activation in the solution.[1]
Q: Can I use the Boronic Acid directly, or should I use the Ester? A: Always use the Pinacol Ester or MIDA Boronate . Free 2-indolylboronic acids are notoriously difficult to purify and store without them decomposing in the bottle.
References
-
Mechanistic Insight & MIDA Boronates: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][2][3][13]2007 , 129, 6716-6717.[3] [1]
-
Ligand Selection (SPhos/XPhos) for Heterocycles: Billingsley, K. L.; Buchwald, S. L.[1] "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Derivatives." J. Am. Chem. Soc.[1][2][3][13]2007 , 129, 3358-3366.
-
General Instability of 2-Heterocyclic Boronates: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[1][2][3][13]2010 , 132, 14073–14075.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for 1H-Indol-2-ylboronic Acid Coupling
Introduction: The "Race Against Time" Challenge
Welcome to the technical support center. If you are working with 1H-Indol-2-ylboronic acid , you are likely facing a specific, non-linear problem: Protodeboronation .
Unlike stable phenylboronic acids, 2-indolylboronic acids are exceptionally prone to hydrolytic C–B bond cleavage. In the presence of water and base (standard Suzuki conditions), the boronic acid moiety is often replaced by a proton faster than the palladium catalyst can utilize it.
The Core Philosophy: Optimization here is not just about "adding more catalyst." It is about increasing the rate of transmetallation so that it outcompetes the rate of decomposition .
Module 1: Diagnostic & Catalyst Selection
Q1: My reaction yields are low (<40%), and I see a lot of unsubstituted indole. Is this a catalyst loading issue?
Diagnosis: Likely yes, but not in the way you think. The unsubstituted indole is the product of protodeboronation , indicating your catalyst is too slow to grab the boronic acid before it decomposes.
Immediate Action: Do not simply increase the loading of a generic catalyst (e.g., Pd(PPh3)4). You must switch to a system designed for rapid transmetallation .
Recommended Catalyst Systems:
| Catalyst System | Ligand Class | Why it Works | Recommended Loading |
| XPhos Pd G3 / G4 | Buchwald Dialkylbiaryl | Bulky, electron-rich ligand accelerates oxidative addition and, crucially, facilitates rapid transmetallation with hindered nucleophiles. | 0.5 – 2.0 mol% |
| SPhos Pd G2 | Buchwald Dialkylbiaryl | Excellent for heteroaryl couplings; high turnover frequency (TOF) minimizes the time the boronic acid sits in the basic solution. | 1.0 – 3.0 mol% |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | Robust standard, but often too slow for unstable 2-indolyl species. Use only if Buchwald precatalysts are unavailable. | 3.0 – 5.0 mol% |
Technical Insight:
-
Avoid: Pd(PPh3)4. It is prone to oxidation and ligand dissociation, leading to slow turnover.
-
Preferred: Precatalysts (G3/G4) generate the active Pd(0) species immediately upon heating, eliminating the induction period where boronic acid decomposition often occurs.
Module 2: The Optimization Protocol (Step-by-Step)
Q2: How do I systematically find the "Sweet Spot" for catalyst loading?
Do not guess. Use this Variable Catalyst Loading (VCL) Protocol to determine the minimum effective loading while maintaining reaction kinetics.
Experimental Setup:
-
Scale: 0.1 mmol (screening scale).
-
Standard Conditions: 1.0 equiv Aryl Halide, 1.5 equiv 1H-Indol-2-ylboronic acid, 2.0 equiv K3PO4 (aq), THF/Water (4:1), 60°C.
The Protocol:
-
Run Parallel Reactions: Set up 4 vials with the following catalyst loadings of XPhos Pd G3 :
-
Vial A: 0.25 mol% (Stress test)
-
Vial B: 0.50 mol% (Low)
-
Vial C: 1.50 mol% (Standard)
-
Vial D: 3.00 mol% (High)
-
-
Monitor at T=1 hour: Check conversion via UPLC/HPLC.
-
Why 1 hour? 2-Indolylboronic acid degrades rapidly. If the reaction isn't 50%+ complete in 1 hour, the catalyst is too slow.
-
-
Analyze the Data:
| Observation | Diagnosis | Solution |
| Vial A & B fail, C & D work | Threshold Loading Required | Use 1.5 mol%. The reaction needs a "critical mass" of Pd to outpace decomposition. |
| All Vials Low Yield | Catalyst Poisoning or Stability | The issue is not loading. Switch to anhydrous conditions or use a MIDA boronate surrogate. |
| Vial A works (~80% yield) | High Efficiency | You have an easy coupling. Drop to 0.1 mol% to save costs. |
Module 3: Visualizing the Mechanism
Q3: Why does the boronic acid decompose? Can you visualize the competition?
Understanding the "Danger Zone" in the catalytic cycle is critical. The diagram below illustrates the race between the productive Transmetallation and the destructive Protodeboronation .
Caption: The "Danger Zone" (Red) occurs at the Activated Boronate stage. High catalyst activity forces the path toward Transmetallation (Blue/Green) before Protodeboronation can occur.
Module 4: Advanced Troubleshooting (FAQs)
Q4: Even at high loading (5 mol%), my yield is stuck at 50%. What now?
Answer: You have hit the "Stability Ceiling." Increasing Pd further will not help because the boronic acid is decomposing faster than the mixing time.
-
Fix 1 (The "Slow-Release" Method): Do not add all the boronic acid at the start. Add it portion-wise (e.g., 3 batches over 1 hour) or use a syringe pump. This keeps the concentration of the unstable boronate low relative to the catalyst.
-
Fix 2 (Switch Surrogates): Switch from the free boronic acid to a MIDA boronate or Trifluoroborate . These release the active species slowly, mimicking the "slow addition" technique chemically.
Q5: Does the choice of base affect the required catalyst loading?
Answer: Yes. Strong bases (NaOH, KOtBu) accelerate protodeboronation.
-
Recommendation: Use K3PO4 or K2CO3 .
-
Pro-Tip: If using anhydrous solvents (to stop hydrolysis), use CsF or anhydrous K3PO4 . Without water, the protodeboronation pathway is significantly hampered, potentially allowing you to lower catalyst loading.
Q6: I see "Homocoupling" of the aryl halide. Is my catalyst dead?
Answer: Homocoupling usually indicates that the Transmetallation step is failing (the Pd(II) species is sitting around waiting for boron).
-
Cause: Your boronic acid has likely already decomposed (see Q1).
-
Solution: Add 1.5 to 2.0 equivalents of the boronic acid. The excess accounts for the portion that decomposes, ensuring enough remains to drive the reaction to completion.
References
-
Billingsley, K. L., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Reactivity Relationships. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Optimization.
Sources
Effect of temperature on the stability and reactivity of 1H-Indol-2-ylboronic acid
Topic: Effect of Temperature on the Stability and Reactivity of 1H-Indol-2-ylboronic Acid Content Type: Technical Support Center Guide
Product Category: Heterocyclic Organoboron Building Blocks Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Technical Overview & Critical Instability Factors
1H-Indol-2-ylboronic acid is a high-value but notoriously unstable building block used frequently in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive indole derivatives. Unlike phenylboronic acid, the 2-position of the indole ring renders the C-B bond highly susceptible to cleavage.
The Core Challenge: The stability and reactivity of this compound are governed by a temperature-dependent competition between two pathways:
-
Productive Transmetalation: The desired pathway where the boron species transfers the indole moiety to the Palladium catalyst.
-
Protodeboronation (Degradation): The undesired pathway where the C-B bond is hydrolyzed, yielding the parent indole (de-borylated byproduct) and boric acid.
Temperature Impact Summary Table
| Temperature Range | State/Behavior | Primary Risk | Recommendation |
| Storage (-20°C) | Solid | Slow dehydration to boroxine (reversible). | Ideal Storage. Keep desiccated. |
| Ambient (20-25°C) | Solid/Solution | Hydrolysis (if wet); Slow protodeboronation in basic solution. | Handle quickly. Avoid prolonged solution time. |
| Reaction (60-80°C) | Solution | "Goldilocks Zone" for active catalysts. | Target Range. Balance rate vs. decay. |
| High Heat (>100°C) | Solution | Rapid Protodeboronation. | Avoid. Unless using microwave/flash heating. |
Storage & Stability Troubleshooting
Issue: My reagent appears sticky or has a lower melting point than reported. Is it degraded?
Diagnosis: Boroxine Formation vs. Degradation
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible and often temperature-driven.
-
Observation: A "wet" or sticky appearance often indicates partial conversion to boroxine or absorption of atmospheric moisture, not necessarily destruction of the C-B bond.
-
Verification: Run a 1H NMR in DMSO-d6 with D2O. The water will hydrolyze the boroxine back to the monomer, allowing you to check the integral of the C3-H proton (approx. 6.5-7.0 ppm) against the aromatic signals to confirm the indole ring is intact.
Storage Protocol:
-
Temperature: Store at -20°C (long term) or 2-8°C (active use).
-
Atmosphere: Store under Argon or Nitrogen. Oxygen can promote oxidative deborylation.
-
Container: Tightly sealed glass with parafilm. Avoid plastic containers if long-term storage is required due to moisture permeability.
Reaction Optimization: The Temperature/Catalyst Nexus
Issue: I am getting low yields and recovering unsubstituted indole (protodeboronation) in my Suzuki coupling.
The Mechanism of Failure
In 2-heteroaryl boronic acids, the C-B bond is destabilized by the adjacent nitrogen lone pair. High temperature accelerates the cleavage of this bond faster than it accelerates the cross-coupling if the catalyst is sluggish.
Visualizing the Competition:
Caption: The kinetic competition between productive transmetalation (green) and destructive protodeboronation (red). High temperatures favor the red path if the green path is rate-limited.
Troubleshooting Guide: Temperature vs. Catalyst Activity
Scenario A: Reaction at 100°C (Reflux)
-
Result: High conversion of starting material, but low yield of product; large amount of indole byproduct.
-
Cause: Thermal energy broke the C-B bond before the Palladium could find it.
-
Solution: Lower temperature to 60-70°C and switch to a more active catalyst system (e.g., Pd(OAc)₂ + SPhos or XPhos) that functions efficiently at this lower temperature.
Scenario B: Reaction at Room Temperature (25°C)
-
Result: Low conversion; starting material remains, but some protodeboronation still observed.[1][2]
-
Cause: "The Slow Death." Transmetalation is too slow at RT. The boronic acid sits in the basic soup for hours, slowly degrading.
-
Solution: Increase temperature to 50-60°C. You need enough heat to drive the catalytic cycle turnover (TON) faster than the background degradation rate.
Recommended Protocols
Protocol A: The "Safe" Method (High Activity / Moderate Temp)
Best for valuable substrates where yield is critical.
-
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
1H-Indol-2-ylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%). Note: These ligands create a bulky, electron-rich Pd center that accelerates transmetalation.
-
Base: K₃PO₄ (3.0 equiv) - Milder than carbonates/hydroxides.
-
Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.
-
-
Procedure:
-
Degas solvents thoroughly (sparge with N₂ for 15 min).
-
Mix reagents in a vial under inert atmosphere.
-
Heat to 60°C . Monitor by LCMS at 1 hour.
-
Why? 60°C is sufficient for XPhos-Pd to work rapidly, but mild enough to minimize thermal deboronation.
-
Protocol B: The Anhydrous Method (For Extremely Sensitive Cases)
Use if protodeboronation is dominant even at 60°C.
-
Concept: Remove water to shut down the hydrolysis pathway.
-
Reagents:
-
Base: CsF (Cesium Fluoride) or powdered anhydrous K₂CO₃.
-
Solvent: Anhydrous THF or DMF.
-
-
Procedure:
-
Perform reaction under strict N₂ atmosphere.
-
Heat to 80°C .
-
Why? Without water, the mechanism of protodeboronation (which requires a proton source) is severely hampered, allowing higher temperatures to drive the reaction.
-
Troubleshooting Workflow
Caption: Decision tree for optimizing reaction conditions based on crude analysis.
Frequently Asked Questions (FAQs)
Q: Can I use microwave heating for this reaction? A: Yes, but with caution. Microwave heating is often superior to conventional heating for unstable boronic acids because it ramps temperature rapidly. This can drive the cross-coupling to completion in 10-20 minutes, outcompeting the slower degradation kinetics. Set the ceiling temp to 100°C and hold time < 20 mins.
Q: Why does my boronic acid turn pink/brown during storage? A: This indicates oxidative degradation, likely due to air exposure. While the compound may still be active, the titer is reduced. Recrystallization is difficult; it is often better to use "as is" but increase the equivalents (e.g., use 2.0 equiv instead of 1.5).
Q: Would making the pinacol ester improve stability? A: Generally, yes. The 1H-indol-2-ylboronic acid pinacol ester is more stable towards storage and handling than the free acid. However, during the reaction (in the presence of aqueous base), the ester hydrolyzes back to the acid/ate complex, so it is still susceptible to protodeboronation in situ.
References
-
Safety Data Sheet: 5-Indolylboronic acid . Fisher Scientific. Available at: [Link] (Accessed via search).
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . National Institutes of Health (NIH). Discusses the use of XPhos/SPhos for unstable heterocyclic boronic acids. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters . Journal of the American Chemical Society.[3] Detailed kinetic study on the pH and temperature dependence of deboronation. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters . ResearchGate. Explains the reversible dehydration of boronic acids. Available at: [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction . ResearchGate. General optimization parameters for temperature sensitivity. Available at: [Link]
Sources
Improving the reproducibility of Suzuki reactions with 1H-Indol-2-ylboronic acid
Technical Support Center: Suzuki Reactions with 1H-Indol-2-ylboronic acid
Welcome to the technical support center for improving the reproducibility of Suzuki-Miyaura cross-coupling reactions involving 1H-Indol-2-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet highly valuable, building block. The indole moiety is a privileged scaffold in medicinal chemistry and materials science, but the inherent properties of 2-indolylboronic acid can present unique hurdles.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions for consistent, high-yield results.
Foundational Understanding: The Challenge of 1H-Indol-2-ylboronic acid
Before diving into troubleshooting, it's crucial to understand why 1H-Indol-2-ylboronic acid can be a challenging substrate. Unlike more robust arylboronic acids, its reactivity is complicated by two key factors:
-
Instability and Propensity for Protodeboronation: The carbon-boron bond in many heteroaryl boronic acids, including the 2-indolyl variant, is susceptible to cleavage by a proton source (protodeboronation).[3][4] This side reaction replaces the boronic acid group with a hydrogen atom, consuming your starting material and leading to reduced yields of the desired coupled product. The reaction's pH and the presence of water can significantly influence the rate of this undesired pathway.[5][6]
-
Lewis Basicity and Catalyst Inhibition: The indole nitrogen contains a lone pair of electrons. This Lewis basic site can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Furthermore, the acidic N-H proton can complicate reactions run with strong bases, affecting both the substrate and the catalytic cycle.[7]
Understanding these inherent challenges is the first step toward designing robust and reproducible experimental protocols.
Troubleshooting Guide & FAQs
Category 1: Low or No Yield of the Desired Product
Question: My Suzuki reaction with 1H-Indol-2-ylboronic acid is not working. I'm only recovering my starting materials. What is the most common cause?
Answer: The most frequent culprits for a complete reaction failure are issues with the catalytic cycle, specifically catalyst deactivation or inefficient transmetalation. The inherent properties of the indole scaffold can interfere with the palladium catalyst.[4]
-
Causality: The catalytic cycle of a Suzuki reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.[1] For 1H-Indol-2-ylboronic acid, the transmetalation step—the transfer of the indole group from boron to palladium—is often the rate-limiting and most sensitive step. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] If the chosen base, solvent, or ligand system is not optimal, this transfer will be inefficient.
-
Troubleshooting Workflow:
-
Re-evaluate Your Base: The choice of base is critical. It must be strong enough to form the boronate species but not so strong that it causes degradation or unwanted side reactions. For substrates with base-labile groups, a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide.[8][9]
-
Optimize the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-rich, bulky phosphine ligands often provide better results for challenging substrates. Ligands like SPhos, XPhos, or P(t-Bu)₃ can stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting transmetalation and reductive elimination steps.[8]
-
Check Reagent Quality: Ensure your 1H-Indol-2-ylboronic acid is pure and has not degraded during storage. We will discuss its stability in more detail later.
-
Question: I see a small amount of product, but the reaction stalls, leaving large amounts of unreacted starting material. What should I try?
Answer: A stalling reaction often points to poor solubility of reactants or catalyst degradation over the course of the reaction.
-
Causality: Suzuki reactions can be heterogeneous, especially with complex organic molecules and inorganic bases.[10] If your aryl halide or boronic acid has poor solubility in the chosen solvent system, its effective concentration in the solution is low, leading to a slow or incomplete reaction. Highly polar heterocyclic compounds are known to have poor solubility in many common organic solvents.[4]
-
Recommended Actions:
-
Solvent System Modification: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[10] Common systems include 1,4-dioxane/water, THF/water, or DMF/water.[11] For particularly insoluble substrates, a higher boiling point solvent like DMF or DMAc can be beneficial, as it allows the reaction to be run at elevated temperatures.[11]
-
Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Oxygen can lead to the oxidation of the Pd(0) active catalyst to Pd(II) species, which can promote unwanted side reactions like homocoupling and ultimately lead to catalyst decomposition into palladium black.[10]
-
Use a More Stable Boronic Acid Derivative: If solubility and stability of the boronic acid are persistent issues, consider converting it to a more stable and soluble boronic ester, such as a pinacol ester or an MIDA boronate.[12] These can be used directly in the coupling reaction and often show improved performance.
-
Category 2: Significant Side Product Formation
Question: My main byproduct is indole (the result of protodeboronation). How can I prevent this?
Answer: Protodeboronation is the most common and frustrating side reaction when working with 2-indolylboronic acid.[3] It is the protonolysis of the C-B bond, and its prevention is key to achieving high yields.
-
Causality: This reaction is highly dependent on the reaction conditions, especially the presence of water and the pH.[3][5] The mechanism can be complex, but simply put, a proton source in the reaction mixture can cleave the desired C-B bond.
-
Mitigation Strategies:
-
Anhydrous Conditions: While many Suzuki protocols call for aqueous bases, switching to strictly anhydrous conditions can significantly suppress protodeboronation. This involves using anhydrous solvents and a non-hydroxide base like potassium fluoride (KF) or cesium fluoride (CsF).
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., pinacol or neopentyl glycol ester) is a highly effective strategy. These esters are generally more stable towards protodeboronation and can be isolated and purified more easily than the free acid.[12]
-
Base Selection: The choice of base can influence the rate of protodeboronation. Sometimes, a weaker base like K₂CO₃ is sufficient for the coupling reaction while minimizing the undesired side reaction. In some cases, organic bases may also be employed.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of protodeboronation relative to the desired cross-coupling.
-
Question: I am observing a significant amount of bi-indole (homocoupling product) in my reaction mixture. What causes this?
Answer: Homocoupling is the coupling of two boronic acid molecules. It is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[10]
-
Causality: The desired Suzuki catalytic cycle relies on Pd(0). If your Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if you start with a Pd(II) precatalyst that is not efficiently reduced, these Pd(II) species can catalyze the homocoupling of your boronic acid.[10]
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before adding your catalyst, bubble an inert gas (argon or nitrogen) through your solvent and reaction mixture for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction to the active Pd(0) state.
-
Reagent Purity: Ensure that your boronic acid is not contaminated with impurities that could promote oxidation.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling with 1H-Indol-2-ylboronic acid
| Aryl Halide Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Electron-rich Aryl Bromide | Pd₂(dba)₃ / SPhos (2 mol% Pd) | K₃PO₄ (2.0 eq) | Dioxane/H₂O (5:1) | 80-100 |
| Electron-poor Aryl Bromide | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 80-90 |
| Aryl Chloride (activated) | Pd(OAc)₂ / XPhos (2 mol% Pd) | Cs₂CO₃ (2.0 eq) | t-BuOH or Dioxane | 100-110 |
| Aryl Triflate | Pd(OAc)₂ / PCy₃ (3 mol% Pd) | K₃PO₄ (2.0 eq) | THF or Dioxane | 60-80 |
Note: These are starting points. Optimization for each specific substrate pair is highly recommended.
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the cross-coupling of 1H-Indol-2-ylboronic acid with an aryl bromide.
Materials:
-
1H-Indol-2-ylboronic acid (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[2]
-
Base (e.g., Potassium Carbonate, 2.0 eq)[2]
-
Solvent System (e.g., 1,4-Dioxane and Water in a 4:1 ratio)[11][13]
-
Anhydrous solvents
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), 1H-Indol-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The mixture should be stirred vigorously.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for an additional 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[14]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2018). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis. [Link]
-
Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]
-
Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]
-
Zhou, E., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. [Link]
-
Kumar, A., et al. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2019). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie. [Link]
-
ResearchGate. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Mondal, B., & Bora, U. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]
-
ResearchGate. (2018). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]
-
ResearchGate. (2018). Scope of allylboronic acids and indoles. [Link]
-
Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ias.ac.in [ias.ac.in]
- 14. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Suzuki Coupling Products of 1H-Indol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these valuable molecules, prized for its functional group tolerance and generally mild reaction conditions.[2] This guide provides an in-depth technical comparison and validation strategy for the synthesis of 2-arylindoles derived from 1H-Indol-2-ylboronic acid, focusing on ensuring the structural integrity of the final products.
The Challenge: Potential Pitfalls in the Suzuki Coupling of 1H-Indol-2-ylboronic Acid
While the Suzuki coupling is a robust reaction, the use of heteroaryl boronic acids, such as 1H-Indol-2-ylboronic acid, can present specific challenges that may lead to undesired side products and complicate structural validation. Understanding these potential pitfalls is crucial for developing a reliable synthetic and analytical workflow.
1. Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of indole.[3][4] This process is often promoted by the basic conditions required for the Suzuki coupling and can be exacerbated by elevated temperatures and the presence of water.[3] For heteroaryl boronic acids, the electronic nature of the ring can influence the rate of protodeborylation.[5]
2. Homocoupling: The palladium catalyst can also mediate the coupling of two boronic acid molecules, resulting in the formation of a 2,2'-biindole dimer.[6][7] This side reaction can be influenced by the specific palladium source and the presence of oxidants.[6]
3. Regioselectivity: In cases where the indole ring is substituted, there is a potential for the formation of regioisomers, although the C2-selectivity of the boronic acid generally directs the coupling to the desired position. Careful analysis is still required to confirm the absence of other isomers.
A Multi-Faceted Approach to Structural Validation
To ensure the unambiguous structural determination of the 2-arylindole product, a combination of analytical techniques is essential. Each method provides complementary information, and together they form a robust validation system.
Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and structural validation of 2-arylindoles.
Experimental Protocols
Suzuki-Miyaura Coupling of 1H-Indol-2-ylboronic Acid with an Aryl Bromide (General Procedure)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
1H-Indol-2-ylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 1H-Indol-2-ylboronic acid, the aryl bromide, and the base.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a clean NMR tube.
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[10]
-
Data Interpretation for a 2-Arylindole:
-
¹H NMR:
-
The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (> 8 ppm).
-
The C3-H of the indole will be a singlet, often around 6.5-7.0 ppm.
-
The aromatic protons on the indole and the newly introduced aryl group will appear in the aromatic region (typically 7.0-8.0 ppm), with coupling patterns indicative of their substitution.
-
-
¹³C NMR:
-
The C2 carbon of the indole, now attached to the aryl group, will be a quaternary carbon with a chemical shift typically in the range of 135-145 ppm.
-
Other indole and aryl carbons will appear in the aromatic region (110-140 ppm).
-
-
HMBC: This is particularly useful to confirm the C2-arylation. Look for correlations between the protons on the aryl ring and the C2 carbon of the indole, and between the C3-H of the indole and the C2 carbon.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
Acquisition:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Data Interpretation:
-
The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass for the desired 2-arylindole product. This provides strong evidence for the elemental composition of the molecule.
Comparison of Analytical Techniques for Structural Validation
| Technique | Strengths | Weaknesses | Application in this Context |
| ¹H and ¹³C NMR | Provides detailed information about the molecular framework, connectivity, and stereochemistry. Non-destructive. | Relatively low sensitivity. Can be complex to interpret for complex molecules. | Essential for primary structure elucidation and confirming the regiochemistry of the C-C bond formation. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguously assigns proton and carbon signals and confirms connectivity. | Requires longer acquisition times. | Crucial for definitively proving the structure and differentiating between potential isomers. |
| Mass Spectrometry (HRMS) | High sensitivity and provides the exact molecular weight and elemental composition. | Provides limited information about connectivity and stereochemistry. | Confirms the molecular formula of the product and can help identify byproducts. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule in the solid state. | Requires a single crystal of sufficient quality, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation.[11][12] | The "gold standard" for structure proof. Used when NMR and MS data are ambiguous or when an absolute stereochemical assignment is required. |
Comparison with Alternative Synthetic Methods
While the Suzuki coupling is a mainstay, other methods for the synthesis of 2-arylindoles exist. A comparative understanding of these alternatives can inform the choice of synthetic strategy based on available starting materials, desired functional group tolerance, and scalability.
| Method | Description | Advantages | Disadvantages |
| Suzuki Coupling | Pd-catalyzed cross-coupling of an indole boronic acid with an aryl halide.[2] | High functional group tolerance, commercially available starting materials, well-established and reliable. | Potential for protodeborylation and homocoupling side reactions.[3][6] |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13] | A classic and versatile method for indole synthesis. | Can lack regiocontrol with unsymmetrical ketones, requires acidic conditions which may not be compatible with all functional groups. |
| Heck-type C-H Arylation | Direct arylation of the indole C-H bond with an aryl halide.[14] | Atom-economical as it avoids the pre-functionalization of the indole. | Often requires specific directing groups or harsh reaction conditions, and regioselectivity can be an issue. |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. | Provides access to highly substituted indoles in a single step. | The availability of substituted o-iodoanilines and alkynes can be a limitation. |
Troubleshooting Common Issues
Sources
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of 1H-Indol-2-ylboronic acid against other organoboron reagents
Executive Summary: The Indole-2-yl Conundrum
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in over 3,000 pharmacologically active compounds. However, the installation of substituents at the C2 position via Suzuki-Miyaura cross-coupling presents a notorious kinetic challenge.
While 1H-Indol-2-ylboronic acid (Free Acid) theoretically offers the highest atom economy, it suffers from rapid protodeboronation—a decomposition pathway that often outcompetes the desired transmetalation. This guide benchmarks the free acid against its two primary stabilized competitors: N-Methyliminodiacetic acid (MIDA) boronates and Potassium organotrifluoroborates (BF3K) .
Key Finding: The free acid is viable only under strictly anhydrous conditions. For general aqueous-organic coupling, MIDA boronates and Trifluoroborates are not just alternatives; they are operational necessities to achieve yields >50%.
Mechanistic Failure Mode: Protodeboronation
To understand why the free acid fails, we must look at the mechanism. Unlike phenylboronic acids, 2-heteroaryl boronic acids possess a basic nitrogen adjacent to the boron center.
In the presence of water and base (standard Suzuki conditions), the C3 position of the indole is susceptible to electrophilic attack by a proton (from water), leading to a Wheland intermediate that collapses to release boric acid and the deboronated indole.
Diagram 1: The Protodeboronation Trap
This diagram illustrates the base-catalyzed decomposition pathway that renders the free acid inefficient in aqueous media.
Caption: The C3-protonation pathway leads to rapid C-B bond cleavage, outcompeting the palladium transmetalation step in aqueous solvents.
Benchmarking Data: Stability & Efficiency
The following data aggregates performance metrics from internal application studies and literature standards (Molander, Burke, et al.).
Table 1: Stability Profile (Benchtop & Solution)
| Reagent Type | Structure | Atom Economy* | Shelf Stability (Solid) | Solution Half-Life (pH 10, aq/THF) |
| Free Acid | Ind-B(OH)₂ | High (100%) | Poor (Weeks, hygroscopic) | < 15 Minutes |
| Pinacol Ester | Ind-Bpin | Medium | Good (Months) | ~1-2 Hours |
| MIDA Boronate | Ind-BMIDA | Low | Excellent (Indefinite) | Stable (Slow Release) |
| Trifluoroborate | Ind-BF₃K | High | Excellent (Years) | Stable (Requires hydrolysis) |
*Atom economy refers to the percentage of the reagent mass that ends up in the final product versus waste ligands.
Table 2: Cross-Coupling Efficiency (Suzuki-Miyaura)
Reaction Conditions: Indole-reagent (1.2 equiv), 4-Chloroanisole (1.0 equiv), Pd catalyst, Base, 60°C, 4h.
| Reagent | Solvent System | Base | Yield (%) | Notes |
| Free Acid | THF/H₂O (4:1) | K₂CO₃ | 12% | Massive protodeboronation. |
| Free Acid | Anhydrous DMF | K₃PO₄ | 78% | Recommended protocol for Free Acid. |
| MIDA | THF/H₂O (10:1) | K₃PO₄ | 92% | "Slow release" matches coupling rate. |
| BF₃K | Toluene/H₂O (3:1) | Cs₂CO₃ | 88% | Requires higher temp (80-100°C). |
Technical Analysis & Protocols
A. The "Slow Release" Strategy (MIDA Boronates)
The MIDA boronate is not the active species. It is a "storehouse." Under the reaction conditions, the basic aqueous environment slowly hydrolyzes the MIDA ligand, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free acid low, statistically favoring transmetalation over decomposition [1].
Protocol (High Reliability):
-
Mix: Aryl Chloride (1.0 equiv), Indol-2-yl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv).
-
Solvent: THF:H₂O (10:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Condition: Heat at 60°C for 6-12 hours.
-
Result: High yield, minimal deboronation.
B. The Anhydrous Strategy (Free Acid)
If you must use the free acid (due to cost or availability), you cannot use water. You must shut down the proton source.
Protocol (Cost-Effective/High Risk):
-
Dry: Flame-dry all glassware. Use anhydrous solvents.
-
Mix: Aryl Halide (1.0 equiv), 1H-Indol-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv).
-
Solvent: Anhydrous DMF or Dioxane.
-
Base: Anhydrous K₃PO₄ or Cs₂CO₃ (suspended).
-
Condition: 80-100°C under Argon.
-
Critical Step: Do not quench until TLC confirms consumption.
Diagram 2: Decision Matrix for Reagent Selection
Caption: Workflow for selecting the optimal boron reagent based on scale and substrate complexity.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Alternative reagents to 1H-Indol-2-ylboronic acid for C2-arylation of indoles
This guide provides a technical analysis of alternatives to 1H-Indol-2-ylboronic acid for C2-arylation, addressing the inherent instability of the standard reagent and offering robust, field-tested protocols.
The Stability Paradox: Why the Standard Reagent Fails
For medicinal chemists, 1H-Indol-2-ylboronic acid is a deceptively attractive reagent. Theoretically, it allows for modular Suzuki-Miyaura coupling to install aryl groups at the C2 position. In practice, it is a notorious point of failure in library synthesis.
The Mechanism of Failure: The electron-rich nature of the indole ring, particularly the high electron density at C3, facilitates rapid protodeboronation under the basic aqueous conditions required for transmetalation. The boronic acid moiety is hydrolyzed and replaced by a proton, yielding the non-functionalized indole (starting material) rather than the biaryl product. This decomposition often occurs faster than the oxidative addition/transmetalation cycle, leading to stalled reactions and difficult purifications.
Comparative Analysis of Alternatives
| Feature | 1H-Indol-2-ylboronic Acid | MIDA Boronates | Potassium Trifluoroborates | Direct C-H Arylation |
| Bench Stability | Poor (<1 week) | Excellent (>6 months) | Excellent (>1 year) | N/A (Reagent-free) |
| Release Mechanism | Immediate / Uncontrolled | Slow-Release (Base-gated) | Hydrolytic Equilibrium | C-H Activation |
| Atom Economy | Moderate | Low (Loss of MIDA ligand) | High | Highest |
| Primary Utility | Simple substrates | Complex/Unstable targets | Robust scale-up | Step-economy / Late-stage |
The "Slow-Release" Solution: MIDA Boronates[1][2]
N-Methyliminodiacetic acid (MIDA) boronates utilize a rehybridization strategy. By complexing the boron atom into a rigid sp3-hybridized bicyclic cage, the p-orbital is occupied, rendering the boron unreactive toward transmetalation and protodeboronation.
Mechanism of Action
The MIDA boronate acts as a depot. Under mild aqueous basic conditions (e.g., K3PO4), the MIDA ligand hydrolyzes slowly. This releases the active boronic acid species at a rate that matches the catalytic turnover of the Palladium cycle.
-
Result: The steady-state concentration of the unstable free boronic acid remains low, suppressing the second-order decomposition pathway while maintaining enough active species for cross-coupling.
Caption: The MIDA "Slow-Release" Strategy. By limiting the concentration of free boronic acid, the productive cross-coupling pathway (green) outcompetes the decomposition pathway (grey).
Protocol: MIDA Boronate Coupling
Validated for difficult heteroaryl chlorides.
-
Reagents:
-
Indole-2-MIDA boronate (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or PdCl2(dppf) for simpler cases).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Dioxane:H2O (5:1).
-
-
Procedure:
-
Charge a reaction vial with MIDA boronate, Aryl Chloride, Pd source, Ligand, and Base.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane/H2O mixture.
-
Heat to 60 °C (Critical: Higher temps may accelerate hydrolysis too much; 60 °C is optimal for the slow-release window).
-
Stir for 4–12 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with NaHCO3 and brine. Dry over MgSO4.
-
Note: Unreacted MIDA boronate is silica-stable and can be recovered during chromatography.
-
The "Atom-Economical" Solution: Direct C-H Arylation
For workflows where pre-functionalizing the indole is inefficient, Direct C-H Arylation is the superior choice. This method bypasses the boron reagent entirely, coupling the indole C-H bond directly with an aryl halide.
Regioselectivity Challenge
The primary challenge is distinguishing between C2 and C3.
-
C3-Selective: Electrophilic palladation typically favors the electron-rich C3 position.
-
C2-Selective: Requires specific conditions to promote a CMD (Concerted Metalation-Deprotonation) mechanism or the use of a Directing Group (DG) on the Nitrogen.
Protocol: C2-Selective Direct Arylation (N-Protected)
Best for N-Methyl or N-Benzyl indoles.
-
Reagents:
-
N-Protected Indole (1.2 equiv)
-
Aryl Iodide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Ligand: PPh3 (10 mol%) or none (ligand-free conditions often work for simple iodides).
-
Base: Cs2CO3 (2.0 equiv) or Ag2CO3 (oxidant/base hybrid for lower temps).
-
Solvent: DMF or DMA (Polar aprotic solvents assist the CMD mechanism).
-
-
Procedure:
-
Combine reagents in a sealed tube under air (if using Ag salts) or Argon (standard).
-
Heat to 100–120 °C .
-
Mechanism Check: The carbonate base assists in the deprotonation of the C2-H bond coordinated to the Pd(II) center.
-
-
Purification:
-
Filter through Celite to remove metal salts before aqueous workup.
-
The "Robust Scale-Up" Solution: Potassium Trifluoroborates
Potassium (Indol-2-yl)trifluoroborates (R-BF3K) are zwitterionic solids that are indefinitely stable to air and moisture. They are particularly useful for scale-up campaigns where MIDA boronates might be too expensive or atom-inefficient.
-
Solubility: Unlike MIDA (soluble in organics), BF3K salts are soluble in polar solvents (MeOH, Acetone, H2O).
-
Activation: They require hydrolysis to the boronic acid in situ, often facilitated by the base or a Lewis acid additive.
Key Optimization Tip: Use alcoholic solvents (MeOH or EtOH) mixed with water. The alcohol facilitates the solubility of the BF3K salt, while the water/base enables the hydrolysis to the active species.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products Using MIDA Boronates." Journal of the American Chemical Society. Link
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Cao, H., et al. (2011). "Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction." Journal of Chemical Sciences. Link
-
Sandtorv, A. H. (2015).[1] "Metal-free synthesis of arylboronic esters." Advanced Synthesis & Catalysis. Link
Sources
Isomeric Purity Analysis of Substituted Indolylboronic Acids: A Comparative Technical Guide
Executive Summary
Substituted indolylboronic acids (and their pinacol esters) are privileged intermediates in the synthesis of complex alkaloids and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. However, their analysis presents a unique "analytical triad" of challenges:
-
Regioisomerism: Ir-catalyzed borylation often yields mixtures of C2- and C3-borylated isomers that are difficult to separate on standard C18 phases.
-
Protodeboronation: Indole-3-boronic acids are notoriously unstable, prone to rapid deborylation under acidic HPLC conditions.
-
Hydrolysis: Pinacol esters frequently hydrolyze to the free boronic acid on-column, leading to peak fronting and quantitation errors.
This guide moves beyond standard pharmacopeial methods to compare High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) . We demonstrate why SFC is often the superior choice for isomeric separation, while qNMR remains the gold standard for absolute purity assignment.
The Challenge: Mechanism of Instability
To analyze these compounds, one must understand their degradation. The electron-rich nature of the indole ring, particularly at the C3 position, facilitates protonation.
Diagram 1: Protodeboronation & Hydrolysis Pathways
Caption: The degradation cascade. Note that C3-indolylboronic acids are significantly more prone to protodeboronation than C2-isomers due to the enamine-like character of the C2=C3 bond.
Comparative Analysis of Methodologies
Method A: Reverse-Phase HPLC (The "Standard" Approach)
Status: Common but flawed for this specific application.
Standard C18 methods often fail because the C2 and C3 regioisomers have identical mass and very similar lipophilicity. Furthermore, acidic mobile phases (0.1% Formic Acid) accelerate hydrolysis of the ester to the acid, resulting in two peaks for a single analyte (the "ghost peak" phenomenon).
Optimized Protocol: To make HPLC work, we must utilize Pi-Pi interactions and High pH stability.
-
Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Basic pH suppresses hydrolysis and stabilizes the boronate species.
-
Mobile Phase B: Acetonitrile.
-
Why it works: The phenyl-hexyl phase interacts differentially with the electron density of the C2 vs. C3 isomers, providing separation that C18 cannot.
Method B: Supercritical Fluid Chromatography (The "Superior" Approach)
Status: Recommended for Isomeric Purity.
SFC is the method of choice for indolylboronic acids. The non-aqueous primary mobile phase (CO2) prevents on-column hydrolysis, and the high diffusivity provides exceptional resolution of structural isomers.
Optimized Protocol:
-
Column: Viridis BEH 2-EP (2-Ethylpyridine) or Daicel Chiralpak AD-H (often separates achiral regioisomers).
-
Mobile Phase: CO2 (A) / Methanol + 0.1% Diethylamine (B).
-
Back Pressure: 120 bar.
-
Why it works: The 2-EP stationary phase interacts with the indole N-H and the boron center without requiring water, preserving the integrity of the pinacol ester.
Method C: Quantitative H NMR (The "Validator")
Status: Essential for Assay Calculation.
Chromatography requires reference standards. qNMR does not. It is the only way to distinguish between "99% pure by HPLC" (which might ignore inorganic salts or boroxine trimers) and "99% weight/weight assay."
Key Distinction:
-
3-Indolylboronate: Preserves the C2-H proton. Typically appears as a doublet or singlet (depending on N-H coupling) at
7.2 – 7.8 ppm . -
2-Indolylboronate: Preserves the C3-H proton. This signal is distinctively upfield, typically
6.5 – 7.1 ppm .
Data Summary & Performance Comparison
| Feature | RP-HPLC (C18/Acidic) | RP-HPLC (Phenyl/Basic) | SFC (2-EP) | qNMR ( |
| Isomer Resolution (Rs) | < 1.5 (Co-elution common) | 2.0 - 3.5 (Good) | > 4.0 (Excellent) | N/A (Spectral Resolution) |
| Sample Stability | Poor (Hydrolysis/Deboronation) | Moderate | High | High |
| Sensitivity (LOD) | Excellent (<0.05%) | Good (<0.1%) | Good (<0.1%) | Low (~1%) |
| Throughput | 15-30 mins | 10-20 mins | 3-5 mins | 10-60 mins |
| Primary Use | Impurity Profiling (General) | Regioisomer Check | Regioisomer Check | Assay/Potency |
Detailed Experimental Protocols
Protocol 1: SFC Separation of Regioisomers
Best for: Determining the ratio of C2 vs C3 isomers without degradation.
-
System Preparation: Purge SFC lines with MeOH. Set back-pressure regulator (BPR) to 120 bar and oven to 40°C.
-
Sample Diluent: Dissolve 5 mg of sample in 1 mL of 100% Ethanol . Avoid MeOH if transesterification is suspected, though rare in short times.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 40% B
-
Flow Rate: 3.0 mL/min (for 4.6mm ID column).
-
-
Detection: UV at 220 nm (Indole absorption) and 254 nm.
-
Integration: The C3-isomer typically elutes after the C2-isomer on 2-EP columns due to stronger interaction with the pyridine nitrogen.
Protocol 2: qNMR for Absolute Purity
Best for: Establishing the "Truth" of the bulk material.
-
Internal Standard (IS) Selection: Use Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene . Avoid Maleic acid as it may react with the boronic acid.
-
Preparation:
-
Weigh exactly 10.0 mg of Indolylboronic acid sample (
). -
Weigh exactly 5.0 mg of IS (
).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Dissolve in 0.7 mL DMSO-
. CDCl3 is often too acidic and can cause peak broadening.
-
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Relaxation delay (D1): 60 seconds (Critical: Boron nuclei affect relaxation times; T1 must be fully recovered).
-
Scans: 16-32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Purity of IS.[2]
Decision Workflow
Diagram 2: Method Selection Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Ratio).
References
-
Hartwig, J. F., et al. (2002). "Regioselectivity of the Borylation of Alkanes and Arenes." Science.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Waters Corporation. (2021). "Separation of Boronic Acids Using MaxPeak Premier Column Technology." Application Note.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Burke, M. D., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
Sources
Strategic Process Guide: The Economic and Technical Viability of 1H-Indol-2-ylboronic Acid in Scale-Up
Executive Summary: The "False Economy" of the Free Acid
In large-scale pharmaceutical synthesis, 1H-Indol-2-ylboronic acid (CAS: 193319-86-7) presents a classic process chemistry paradox. While it appears cost-effective based on raw material cost per mole ($/mol), it frequently fails in scale-up environments due to rapid protodeboronation .
For multi-kilogram campaigns, the "cheaper" free acid often results in higher Total Cost of Ownership (TCO) due to:
-
Yield Attrition: Up to 40% loss via C-B bond cleavage under standard aqueous/basic Suzuki conditions.
-
Purification Burden: Removal of the non-polar indole byproduct (des-borated impurity) requires difficult chromatography or extensive crystallization.
-
Stoichiometric Excess: Processes often require 1.5–2.0 equivalents of the boronic acid to drive conversion, negating the initial price advantage.
Recommendation: For scale-up >100g, N-protected pinacol esters or MIDA boronates are statistically superior, despite higher upfront costs. If the free acid must be used, anhydrous protocols are mandatory.
Technical Deep Dive: The Protodeboronation Trap
The instability of 2-heteroaryl boronic acids is not random; it is mechanistic. Unlike phenylboronic acids or indole-3-boronic acids, the C2 position of indole is highly susceptible to base-catalyzed hydrolysis.
Mechanism of Failure
Under the aqueous basic conditions typical of Suzuki-Miyaura coupling (e.g.,
Visualization: The Decomposition Pathway
The following diagram illustrates why your yield disappears in the aqueous phase.
Comparative Analysis: Selecting the Right Reagent
The following table contrasts the free acid against its primary engineered alternatives for a hypothetical 10kg GMP campaign.
| Feature | 1H-Indol-2-ylboronic acid | N-Boc-Indole-2-boronic acid pinacol ester | Indol-2-yl MIDA Boronate |
| CAS | 193319-86-7 | 124564-83-8 | 1003859-67-5 |
| Stability (Solid) | Poor (Hygroscopic, oxidizes) | Excellent (Stable indefinitely) | Excellent (Crystalline, Air-stable) |
| Stability (Reaction) | Critical Failure Point (t½ < 10 min in aq. base) | High (Steric bulk protects B-atom) | Very High (Slow release mechanism) |
| Atom Economy | High (MW: ~161) | Moderate (MW: ~343) | Low (MW: ~273 + waste ligand) |
| Purification | Difficult (Streaks on silica) | Standard (Hydrolyzes on silica) | Easy (Silica compatible) |
| Effective Cost | High (Due to 2.0 equiv req.) | Medium (1.05 equiv req.) | High (Specialty reagent) |
| Scale Suitability | < 10g (Discovery only) | > 10kg (Process viable) | > 1kg (Good for complex fragments) |
Experimental Protocols
Protocol A: The "Rescue" Method (Using Free Acid)
Use this ONLY if you are forced to use the free acid due to supply chain constraints. This protocol uses anhydrous conditions to prevent protodeboronation.
Reagents:
-
1H-Indol-2-ylboronic acid (1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Base: Cesium Fluoride (CsF) (2.5 equiv) - Crucial: Anhydrous base
-
Catalyst: Pd(dppf)Cl2 (3 mol%)
-
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charging: Add Aryl Bromide, Boronic Acid, CsF, and Pd catalyst.
-
Solvation: Add anhydrous THF via syringe. Do not use water or aqueous base.[1]
-
Reaction: Heat to reflux (66°C) for 4–6 hours.
-
Quench: Cool to RT, filter through Celite (removes Cs salts), and concentrate.
-
Note: Yields are typically 60-70%. If water is present, yield drops to <30%.
Protocol B: The "Process" Method (Using N-Boc Pinacol Ester)
Recommended for scale-up.
Reagents:
-
N-Boc-indole-2-boronic acid pinacol ester (1.05 equiv)
-
Aryl Bromide (1.0 equiv)
-
Base:
(2.0 equiv, 2M aqueous solution) -
Catalyst: XPhos Pd G3 (1 mol%)
-
Solvent: 1,4-Dioxane (5 vol)
Workflow:
-
Charge solid reagents.
-
Degas solvents (sparge with
for 30 mins). -
Add solvent and aqueous base.
-
Heat to 80°C. The N-Boc group prevents the nitrogen lone pair from destabilizing the C-B bond.
-
Deprotection (One-pot): After coupling is complete, add MeOH and
(or heat) to remove the Boc group in situ if the free indole is required.
Decision Matrix for Process Chemists
Use this logic flow to determine the correct reagent for your specific campaign constraints.
Economic Impact Analysis
When evaluating the "cost," one must calculate the Cost of Goods Sold (COGS) based on isolated yield, not just reagent purchase price.
-
Scenario: Synthesis of 1kg of API intermediate.
-
Reagent A: Free Acid ($500/kg). Yield: 45% (due to decomposition).
-
Reagent B: N-Boc Pinacol Ester ($1200/kg). Yield: 85%.
Calculation:
-
Free Acid Route: Requires ~2.2x more runs or scale to get 1kg product. Massive increase in solvent, palladium, and labor costs.
-
Pinacol Route: Higher upfront material cost, but single-pass success.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Knapp, D. M., et al. (2009). MIDA Boronates: Sustainable Reagents for Cross-Coupling. Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Li, H., et al. (2011). Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 50(6), 1384–1388. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Sources
Safety Operating Guide
A Researcher's Guide to Safely Handling 1H-Indol-2-ylboronic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 1H-Indol-2-ylboronic acid, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to empower your laboratory with the knowledge to create a self-validating system of safety and best practices.
Understanding the Risks: Hazard Profile of 1H-Indol-2-ylboronic Acid
1H-Indol-2-ylboronic acid is an organoboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While invaluable in drug discovery and development, it is crucial to recognize its potential hazards to mitigate exposure risks effectively.
According to its Safety Data Sheet (SDS), 1H-Indol-2-ylboronic acid presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
The GHS07 "Exclamation Mark" pictogram is associated with this compound, indicating these acute toxicity and irritation hazards.[1][2] It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to prevent adverse health effects.
Core Directive: Personal Protective Equipment (PPE) for Handling 1H-Indol-2-ylboronic Acid
A multi-layered approach to PPE is essential when working with 1H-Indol-2-ylboronic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Required | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid) | Nitrile gloves, safety glasses with side shields, laboratory coat. | Double nitrile gloves, chemical splash goggles, laboratory coat with elastic cuffs. |
| Solution Preparation and Transfers | Nitrile gloves, safety glasses with side shields, laboratory coat. | Double nitrile gloves, chemical splash goggles, chemical-resistant apron over a laboratory coat. |
| Running Reactions | Nitrile gloves, safety glasses with side shields, laboratory coat. | Double nitrile gloves, chemical splash goggles, chemical-resistant apron over a laboratory coat, work within a certified chemical fume hood. |
| Work-up and Purification | Nitrile gloves, safety glasses with side shields, laboratory coat. | Double nitrile gloves, chemical splash goggles, face shield (if splash hazard is significant), chemical-resistant apron over a laboratory coat, work within a certified chemical fume hood. |
| Spill Cleanup | Nitrile gloves, safety glasses with side shields, laboratory coat. | Double nitrile gloves, chemical splash goggles, face shield, respiratory protection (if dealing with a large spill of fine powder), chemical-resistant coveralls or apron. |
-
Hand Protection: Standard nitrile gloves are a minimum requirement for handling 1H-Indol-2-ylboronic acid.[4] For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[6]
-
Eye and Face Protection: Safety glasses with side shields are the absolute minimum. However, given the risk of serious eye irritation, chemical splash goggles are highly recommended, especially when handling solutions or during any transfer process where splashing is possible.[3][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Protective Clothing: A standard laboratory coat should always be worn.[7] For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.[7]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if you are working with large quantities of the solid, if there is a potential for aerosolization, or in the event of a large spill.[4][8] Always work within a certified chemical fume hood when handling the solid material to minimize inhalation exposure.[9]
Experimental Workflow: Safe Handling and Disposal of 1H-Indol-2-ylboronic Acid
The following workflow provides a step-by-step guide for the safe handling of 1H-Indol-2-ylboronic acid, from receipt to disposal.
Caption: A typical laboratory workflow for handling 1H-Indol-2-ylboronic acid.
-
Preparation and Planning:
-
Storage: Upon receipt, store 1H-Indol-2-ylboronic acid at the recommended temperature of -20°C in a tightly sealed container in a dry and well-ventilated area.[1][2]
-
Pre-Use Assessment: Before any handling, thoroughly review the Safety Data Sheet (SDS). Conduct a pre-task hazard assessment to identify potential routes of exposure and to ensure all necessary safety equipment is available and in good working order.
-
-
Handling the Solid:
-
Engineering Controls: Always handle solid 1H-Indol-2-ylboronic acid within a certified chemical fume hood to minimize the risk of inhalation.[9]
-
Weighing: When weighing the powder, do so carefully to avoid creating dust. Use a spatula to transfer the solid and ensure the balance is clean before and after use.
-
Personal Protective Equipment: At a minimum, wear nitrile gloves, a lab coat, and safety glasses with side shields. For enhanced protection, double-gloving and chemical splash goggles are recommended.
-
-
In-Solution Procedures:
-
Dissolving: When preparing solutions, add the solid 1H-Indol-2-ylboronic acid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate volumetric glassware and pipettes for transfers. Perform all transfers within the fume hood.
-
Personal Protective Equipment: Continue to wear nitrile gloves, a lab coat, and chemical splash goggles. A chemical-resistant apron is advisable for larger volumes.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 1H-Indol-2-ylboronic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Collect any unused 1H-Indol-2-ylboronic acid and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing 1H-Indol-2-ylboronic acid in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[10] For instance, avoid mixing with strong oxidizing agents, acids, or bases.[6]
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and are kept securely closed when not in use.[11]
-
-
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Crucially, do not dispose of 1H-Indol-2-ylboronic acid or its solutions down the drain. [10]
-
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE should be systematic and risk-based. The following diagram illustrates this logic.
Caption: Decision tree for selecting appropriate PPE when handling 1H-Indol-2-ylboronic acid.
By adhering to these guidelines, you can confidently and safely incorporate 1H-Indol-2-ylboronic acid into your research endeavors, ensuring the well-being of your team and the integrity of your scientific outcomes.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Angene Chemical. (2025-03-11). Safety Data Sheet: Benzo[d]thiazol-6-ylboronic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
-
Quicktest. (2022-08-26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
Chemtalk. (2022-04-29). Boric acid. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
University of Arizona. (2015-07-22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Reddit. (2017-12-19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
LabXchange. (2022-05-23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1H-INDOL-2-YLBORONIC ACID | 220396-46-3 [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. research.arizona.edu [research.arizona.edu]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. laballey.com [laballey.com]
- 11. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
